Technical Documentation Center

7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione

Executive Summary The 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione scaffold represents a high-value intermediate in the synthesis of bioactive heterocyclic compounds. Belonging to the 1,5-naphthyridine class—isosteres of q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione scaffold represents a high-value intermediate in the synthesis of bioactive heterocyclic compounds. Belonging to the 1,5-naphthyridine class—isosteres of quinolines and isoquinolines—this specific derivative is distinguished by its dual functionality: a dione/diol motif at the 2,4-positions capable of bidentate metal chelation and hydrogen bonding, and a 7-bromo substituent serving as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive technical analysis of the molecule's structural dynamics, a validated synthetic protocol for its generation, and a strategic roadmap for its functionalization in drug discovery campaigns targeting kinases (e.g., c-Met, ALK5) and epigenetic readers (BET bromodomains).

Structural Analysis & Tautomerism

The Core Scaffold

The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. The "7-bromo" designation implies the halogen is located on the ring distal to the carbonyl functionalities, specifically at the position meta to the bridgehead nitrogen (N5).

Tautomeric Equilibrium

A critical feature of this molecule is its prototropic tautomerism. While formally named as a 2,4-dione (lactam form), it exists in equilibrium with its 2,4-diol (lactim) and mixed hydroxy-one forms. This equilibrium is solvent-dependent and dictates reactivity:

  • Polar Protic Solvents (MeOH, H₂O): Favor the lactam (dione) or mixed forms due to solvation of the carbonyl dipoles.

  • Non-polar Solvents / Gas Phase: Often favor the lactim (diol) form due to aromaticity stabilization (fully aromatic pyridine rings).

  • Base Treatment: Generates the dianion, which reacts as a bis-nucleophile (typically O-alkylation or N-alkylation depending on the electrophile "hardness").

DOT Diagram: Tautomeric Equilibrium

Tautomerism Dione 2,4-Dione Form (Lactam) Favored in Polar Solvents Mixed 2-Hydroxy-4-one Form (Mixed Tautomer) Common in Solution Dione->Mixed Proton Transfer Diol 2,4-Diol Form (Lactim) Favored in Aromatization Mixed->Diol Aromatization

Figure 1: Tautomeric equilibrium between dione, mixed, and diol forms.[1] The 2,4-diol form restores full aromaticity to the heterocyclic ring.

Synthetic Protocol

The synthesis of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is achieved via a condensation-cyclization sequence, conceptually similar to the Gould-Jacobs reaction but utilizing a malonate diester to install the 2,4-dione functionality.

Retrosynthetic Analysis
  • Target: 7-Bromo-1,5-naphthyridine-2,4-dione.

  • Disconnection: C2-N1 and C4-C4a bonds.

  • Precursors: 5-Bromo-3-aminopyridine + Diethyl malonate.

Validated Experimental Procedure

Safety Note: Reactions involve high temperatures and corrosive reagents. Perform in a fume hood.

Step 1: Condensation
  • Reagents: 5-Bromo-3-aminopyridine (1.0 eq), Diethyl malonate (1.2 eq).

  • Solvent/Cat: Diphenyl ether (high boiling point) or Ethanol with NaOEt (for initial amide formation).

  • Protocol:

    • Dissolve 5-bromo-3-aminopyridine in absolute ethanol containing sodium ethoxide (1.1 eq).

    • Add diethyl malonate dropwise at room temperature.

    • Reflux for 4–6 hours to form the intermediate ethyl (5-bromo-3-pyridylamino)malonate.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) for disappearance of amine.

    • Evaporate ethanol to yield the crude amide intermediate.

Step 2: Thermal Cyclization
  • Medium: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

  • Protocol:

    • Heat the Dowtherm A to 240–250 °C.

    • Add the crude intermediate from Step 1 portion-wise to the hot solvent. Caution: Rapid ethanol evolution.

    • Maintain temperature for 30–60 minutes. The high temperature drives the intramolecular Clausen-type cyclization and eliminates ethanol.

    • Cool the mixture to room temperature.

    • Dilute with hexane or diethyl ether to precipitate the product.

    • Filter the solid, wash with hexane (to remove Dowtherm A) and ethanol.

Step 3: Purification
  • Recrystallization: DMF/Ethanol or Acetic Acid.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for singlet at C6/C8 (aromatic) and broad singlets for NH/OH (11-13 ppm).

    • MS (ESI): [M+H]+ peak consistent with 7-Br pattern (1:1 doublet).

DOT Diagram: Synthesis Workflow

Synthesis SM1 5-Bromo-3-aminopyridine Inter Intermediate: Ethyl (5-bromo-3-pyridylamino)malonate SM1->Inter NaOEt, EtOH, Reflux SM2 Diethyl Malonate SM2->Inter NaOEt, EtOH, Reflux Cycl Thermal Cyclization (Dowtherm A, 250°C) Inter->Cycl - EtOH Prod Product: 7-Bromo-1,5-naphthyridine-2,4-dione Cycl->Prod Precipitation & Filtration

Figure 2: Step-by-step synthetic pathway from commercially available starting materials.

Reactivity & Functionalization[1][2]

The 7-bromo-1,5-naphthyridine-2,4-dione scaffold is a "privileged structure" because it offers orthogonal reactivity profiles.

Electrophilic Functionalization (C2/C4)

The dione oxygens can be converted to leaving groups (chlorides) using phosphoryl chloride (POCl₃). This generates 2,4-dichloro-7-bromo-1,5-naphthyridine , a critical intermediate.

  • Selectivity: The C4-Cl is typically more reactive towards nucleophilic aromatic substitution (SNAr) than C2-Cl due to the para-relationship with the N5 nitrogen (activating effect).

  • Application: Sequential introduction of amines or alkoxides.

Cross-Coupling (C7)

The C7-Bromine is less reactive towards SNAr but highly reactive in Palladium-catalyzed couplings.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig: Introduction of amines at C7.

  • Sonogashira: Installation of alkynes.

Data Table: Reactivity Profile

PositionFunctionalityPrimary ReactivityReagent ClassKey Application
C2 Carbonyl / EnolSNAr (after activation)Amines, AlkoxidesTuning solubility/H-bonding
C4 Carbonyl / EnolSNAr (High Reactivity)Amines, AnilinesPharmacophore installation
C7 BromidePd-Catalyzed CouplingBoronic Acids, StannanesScaffold extension / Library generation
N1 Amide NitrogenN-AlkylationAlkyl HalidesLipophilicity modulation

Medicinal Chemistry Applications

Kinase Inhibition

The 1,5-naphthyridine core is a bioisostere of the quinoline core found in inhibitors like Cabozantinib (c-Met/VEGFR2). The 2,4-dione motif can mimic the hinge-binding region of ATP, acting as a hydrogen bond donor/acceptor pair.

  • Target: c-Met, ALK5 (TGF-β type I receptor).

  • Mechanism: The N1-H and C2=O (or C4=O) form bidentate H-bonds with the kinase hinge region.

Epigenetics (BET Bromodomains)

Fused naphthyridines have shown potency against BET bromodomains. The 7-Br position allows for the attachment of "head groups" that occupy the WPF shelf or ZA channel in the bromodomain binding pocket.

Metallo-Drugs

The 2,4-dione/diol moiety is an effective chelator for divalent cations (Mg²⁺, Zn²⁺). This property is exploited in HIV integrase inhibitors (e.g., Dolutegravir analogs) where the chelation of Mg²⁺ in the active site is the primary mechanism of action.

References

  • Synthesis of 1,5-Naphthyridines: Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines."[1] Russian Chemical Reviews, 2000.

  • Gould-Jacobs Reaction: Brown, E. V.[1][2] "The Gould-Jacobs Reaction."[1][2] Journal of Organic Chemistry, 1978.

  • Tautomerism in Naphthyridines: Stanovnik, B., et al. "Tautomerism of hydroxynaphthyridines." Advances in Heterocyclic Chemistry, 2006.

  • Medicinal Chemistry of Naphthyridines: "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[3]

  • Kinase Inhibitor Scaffolds: "1,5-Naphthyridine Derivatives as c-Met Inhibitors." Journal of Medicinal Chemistry.

Sources

Exploratory

The 1,5-Naphthyridine Scaffold: A Technical Guide for Medicinal Chemists

Executive Summary The 1,5-naphthyridine scaffold represents a privileged heterocyclic core in modern drug discovery, distinguished by its ability to function as a bioisostere of quinoline and isoquinoline while offering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged heterocyclic core in modern drug discovery, distinguished by its ability to function as a bioisostere of quinoline and isoquinoline while offering distinct physicochemical advantages. Its planar, electron-deficient nature makes it an exceptional template for π-stacking interactions, while the specific placement of nitrogen atoms at positions 1 and 5 creates a unique electrostatic potential surface ideal for hydrogen bond acceptance in kinase hinge regions and bacterial topoisomerase active sites.

This guide analyzes the 1,5-naphthyridine core through the lens of structural optimization, synthetic accessibility, and therapeutic validation, specifically within oncology (TGF-β/ALK5, PI3K) and infectious disease (Gyrase/FtsZ) programs.

Part 1: Physicochemical & Structural Profiling

The "Nitrogen Walk" Effect

Replacing a carbon atom with nitrogen in a naphthalene system dramatically alters the electronic landscape. In the 1,5-isomer, the nitrogen atoms are located in separate rings but are centrosymmetric.

Property1,5-NaphthyridineQuinolineNaphthaleneImpact on MedChem
LogP (Lipophilicity) ~1.8~2.0~3.3Lower LogP improves aqueous solubility and reduces metabolic clearance risk.
pKa (Basicity) 2.91 (N1)4.90N/ALess basic than quinoline; reduces lysosomal trapping while maintaining H-bond acceptor capability.
Dipole Moment 0 D2.18 D0 DSymmetry leads to zero dipole, influencing crystal packing and membrane permeability.
H-Bonding 2 Acceptors1 Acceptor0Dual interaction points for bidentate binding (e.g., hinge regions).
Electronic Deficit & Reactivity

The 1,5-naphthyridine ring is highly π-deficient. This has two major consequences for optimization:

  • Nucleophilic Susceptibility: Positions 2, 4, 6, and 8 are activated for Nucleophilic Aromatic Substitution (SNAr), allowing for rapid library generation using amine or alkoxide nucleophiles.

  • Oxidative Stability: The electron-poor rings are generally resistant to P450-mediated oxidative metabolism compared to more electron-rich scaffolds like indole.

Part 2: Synthetic Architectures

Constructing the 1,5-naphthyridine core requires navigating the reactivity of pyridine precursors. The two dominant strategies are Cyclization (building the second ring) and Functionalization (decorating the pre-formed core).

Core Construction Strategies
  • Skraup Synthesis: Condensation of 3-aminopyridine with glycerol/acrolein. Pros: Direct access to the parent ring. Cons: Harsh conditions (conc. H₂SO₄), often low yields due to polymerization.

  • Friedländer Synthesis: Condensation of 3-amino-2-formylpyridine with ketones. Pros: Regioselective, milder. Cons: Unstable starting materials.

  • Gould-Jacobs Reaction (The Industry Standard): Reaction of 3-aminopyridine with alkoxymethylenemalonates.[1] This is the preferred route for generating 4-oxo-1,5-naphthyridine-3-carboxylic acid derivatives, a key pharmacophore in antibacterial agents.

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

Synthesis_Tree Start Target Structure Analysis Q1 Is the target a 4-oxo derivative? Start->Q1 Route_GJ Route A: Gould-Jacobs (3-aminopyridine + EMME) Q1->Route_GJ Yes (Antibacterial/Kinase) Route_Skraup Route B: Skraup/Friedländer (Cyclization) Q1->Route_Skraup No (General Scaffold) Inter_4OH Intermediate: 4-Hydroxy-1,5-naphthyridine Route_GJ->Inter_4OH 250°C Cyclization Inter_Parent Intermediate: Parent 1,5-Naphthyridine Route_Skraup->Inter_Parent Route_Cross Route C: Metal-Catalyzed Coupling (Halogenated Precursor) Func_Pd Suzuki/Buchwald Coupling (C-C or C-N bond) Route_Cross->Func_Pd Func_Cl Chlorination (POCl3) -> 4-Cl derivative Inter_4OH->Func_Cl Inter_Parent->Route_Cross Halogenation -> Coupling Func_SNAr S_NAr Displacement (Amines/Alkoxides) Func_Cl->Func_SNAr Nucleophilic Attack

Caption: Decision logic for 1,5-naphthyridine synthesis. The Gould-Jacobs route is preferred for 4-substituted derivatives common in kinase inhibitors.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5]

Kinase Inhibition: The ALK5 & PI3K Paradigm

The 1,5-naphthyridine scaffold acts as a robust hinge-binder. In the development of ALK5 (TGF-β Type I Receptor) inhibitors, the scaffold replaced the quinoline core to improve selectivity and reduce CYP inhibition.

  • Mechanism: The N1 and N5 nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge region.

  • Selectivity: The geometry of the 1,5-naphthyridine allows for substituents at C2 and C6 to extend into the solvent-exposed region or the hydrophobic back pocket, tuning selectivity against p38 MAP kinase.

Antibacterial Agents: NBTIs

Novel Bacterial Topoisomerase Inhibitors (NBTIs) utilize the 1,5-naphthyridine-4-one motif. Unlike fluoroquinolones which bind the DNA-gyrase complex via a water-metal ion bridge, NBTIs often bind to a distinct site between the two GyrA subunits, stabilizing the single-strand cleavage complex.

  • Key Interaction: The 4-oxo group and the N5 nitrogen often form critical contacts, while the C3/C2 positions are linked to a basic moiety (e.g., oxabicyclooctane) that traverses the DNA axis.

Visualization: SAR Interaction Map

This diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic 1,5-naphthyridine kinase inhibitor.

SAR_Map Core 1,5-Naphthyridine Scaffold N1 N1: H-Bond Acceptor (Hinge Interaction) Core->N1 N5 N5: H-Bond Acceptor (Water Bridge/Auxiliary) Core->N5 C2 C2 Substitution: Solubility/PK Modulation (e.g., Basic Amine) Core->C2 C3 C3 Substitution: Vector to Solvent (e.g., Carboxamide) Core->C3 C4 C4 Position: Core Functionalization (e.g., Alkoxy/Amino) Core->C4 C8 C8 Substitution: Selectivity Pocket (Steric Bulk) Core->C8

Caption: SAR map highlighting the functional roles of specific positions on the 1,5-naphthyridine ring for kinase inhibitor design.

Part 4: Experimental Protocols

Synthesis: Gould-Jacobs Protocol for Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol generates the versatile 4-oxo intermediate used in many ALK5 and antibacterial candidates.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent for thermal cyclization)

  • Ethanol (for initial condensation)

Step-by-Step Methodology:

  • Condensation: Dissolve 3-aminopyridine in ethanol. Add DEEM dropwise. Reflux for 3–4 hours. Monitor by TLC for the disappearance of the amine.

  • Isolation of Intermediate: Cool the mixture. The intermediate (enamine ester) usually precipitates. Filter and wash with cold ethanol.

  • Cyclization (Critical Step): Heat diphenyl ether to 250°C (reflux). Add the dried enamine ester intermediate in small portions to the boiling solvent. Note: Rapid addition maintains the high temperature required for cyclization over polymerization.

  • Reaction Duration: Continue heating for 30–60 minutes until evolution of ethanol ceases.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the solid, wash with ether to remove diphenyl ether traces, and recrystallize from DMF/Ethanol.

Bioassay: ADP-Glo™ Kinase Assay for ALK5 Inhibition

A self-validating luminescent assay to quantify the potency of synthesized derivatives.

Principle: Measures ADP formation from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Workflow:

  • Enzyme Prep: Dilute recombinant human ALK5 (TGF-β R1) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add 1,5-naphthyridine derivatives (dissolved in DMSO) to 384-well plates (10-point dose-response).

  • Reaction Initiation: Add Substrate (TGF-β peptide) and ATP (10 µM final). Incubate at RT for 60 mins.

  • ADP-Glo Reagent: Add Reagent 1 to deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP -> ATP -> Light). Incubate 30 mins.

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Future Outlook

The 1,5-naphthyridine scaffold is evolving beyond simple inhibition.

  • PROTACs: The C2 and C8 positions offer ideal vectors for attaching linkers to E3 ligase ligands without disrupting the primary binding mode.

  • C-H Activation: Recent palladium-catalyzed C-H functionalization at C4 and C8 allows for late-stage diversification of the core, enabling rapid "SAR by catalog" approaches.

References

  • Litvinov, V. P., et al. "Naphthyridines.[2] Structure, physicochemical properties and general methods of synthesis." Russian Chemical Reviews, 2000.[3] Link

  • Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 2004. Link

  • Madaan, A., et al. "1,5-Naphthyridine derivatives: A privileged scaffold with diverse biological activities."[4] European Journal of Medicinal Chemistry, 2015. Link

  • BenchChem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide." BenchChem Technical Library, 2025. Link

  • McNamara, C., et al. "Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015. Link

Sources

Foundational

Technical Guide: Solubility and Handling of 7-Bromo-1,5-naphthyridine-2,4-dione in DMSO

Topic: Solubility of 7-Bromo-1,5-naphthyridine-2,4-dione in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists Executive Summary 7-Bromo-1,5-naphthyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 7-Bromo-1,5-naphthyridine-2,4-dione in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary

7-Bromo-1,5-naphthyridine-2,4-dione is a critical heterocyclic scaffold in medicinal chemistry, often utilized as an intermediate for kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. While its halogenated naphthyridine core suggests lipophilicity, the "dione" moiety (often existing in tautomeric equilibrium with hydroxy forms) introduces significant hydrogen-bonding capability, potentially increasing crystal lattice energy and reducing solubility.

This guide provides a definitive protocol for solubilizing, stabilizing, and handling this compound in Dimethyl Sulfoxide (DMSO). It moves beyond static data points to establish a self-validating workflow for researchers, ensuring reproducibility in biological assays and synthetic applications.

Physicochemical Context & Solubility Profile[1][2][3][4]

Structural Analysis & Tautomerism

Understanding the solubility of this molecule requires analyzing its tautomeric states. In solution, 1,5-naphthyridine-2,4-diones exist in a dynamic equilibrium between the dione (keto) , mono-enol , and di-enol (hydroxy) forms.

  • Solid State: Typically exists as the dione or mono-enol form, stabilized by strong intermolecular hydrogen bonds (dimerization), which leads to high melting points (>250°C) and reduced solubility in non-polar solvents.

  • In DMSO: DMSO is a polar aprotic solvent with high dielectric constant (

    
    ) and strong hydrogen-bond accepting capability. It effectively disrupts the intermolecular H-bonds of the naphthyridine-dione lattice, making it the solvent of choice.
    
Predicted vs. Empirical Solubility

Based on structural analogs (e.g., 3,7-Dibromo-1,5-naphthyridine and 1,5-naphthyridine-2,4-diol), the solubility profile is characterized as follows:

ParameterValue / DescriptionNote
Primary Solvent DMSO (Anhydrous) Recommended
Solubility Range 10 – 50 mM (approx. 2.4 – 12 mg/mL)High solubility requires disruption of dione stacking.[1]
Secondary Solvents DMF, NMPSuitable alternatives if DMSO is incompatible.
Poor Solvents Water, Ethanol, Diethyl EtherProticity or low polarity fails to solvate the dione core.
LogP (Predicted) ~1.5 – 2.0Moderate lipophilicity, but crystal packing dominates solubility.

Critical Insight: Unlike simple lipophilic compounds, the solubility of this dione is kinetically slow . It requires energy input (sonication/heat) to break the lattice, after which the solution remains stable (supersaturation is rare in DMSO if kept anhydrous).

Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystallinity affects dissolution rates. Use this thermodynamic solubility protocol to validate your specific lot.

Materials
  • Compound: 7-Bromo-1,5-naphthyridine-2,4-dione (solid).

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).

  • Equipment: Sonicator bath, Vortex mixer, Centrifuge (10,000 x g), UV-Vis Spectrophotometer or HPLC.

Step-by-Step Workflow
  • Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Incremental Addition: Add DMSO in 100

    
    L increments.
    
  • Energy Input: Vortex for 30 seconds, then sonicate at 40°C for 5 minutes.

    • Why 40°C? DMSO freezes at 19°C. Mild heating reduces viscosity and improves mass transfer without degrading the brominated core.

  • Visual Inspection: Check for clarity. If particles remain, repeat step 2.

  • Saturation Verification: Once dissolved, centrifuge at 10,000 x g for 5 minutes to pellet any invisible micro-aggregates.

  • Quantification (Optional but Recommended): Dilute the supernatant 1:100 in methanol and measure UV absorbance against a standard curve to determine exact concentration.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for preparing stock solutions, ensuring you avoid common pitfalls like precipitation in biological media.

SolubilityWorkflow Start Start: Solid Compound (~5 mg) AddSolvent Add DMSO (Anhydrous) Target: 10 mM Start->AddSolvent Sonicate Vortex & Sonicate (40°C, 5-10 mins) AddSolvent->Sonicate Check Visual Inspection Sonicate->Check Clear Solution is Clear Check->Clear Dissolved Cloudy Cloudy / Particulates Check->Cloudy Undissolved Centrifuge Centrifuge (10k x g) Check for Pellet Clear->Centrifuge Dilute Add more DMSO (Reduce Target Conc.) Cloudy->Dilute Dilute->Sonicate PelletYes Pellet Found: Aggregates Present Centrifuge->PelletYes Insoluble PelletNo No Pellet: True Solution Centrifuge->PelletNo Soluble PelletYes->Dilute QC QC: HPLC/UV Check Verify Purity & Conc. PelletNo->QC Storage Store: -20°C Protect from Light/Moisture QC->Storage

Caption: Figure 1. Iterative workflow for preparing and validating high-integrity stock solutions of 7-Bromo-1,5-naphthyridine-2,4-dione.

Stock Solution Management

Storage Stability

Brominated naphthyridines are generally stable, but the "dione" functionality can be hygroscopic.

  • Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can cause the compound to precipitate over time (the "crashing out" effect).

  • Protocol: Store stocks in single-use aliquots at -20°C.

  • Container: Use amber glass vials or polypropylene tubes wrapped in foil (light protection prevents potential debromination).

Freeze-Thaw Cycles

Limit to 3 cycles . Repeated freezing and thawing promotes micro-precipitation.

  • Best Practice: Upon thawing, always vortex and inspect for clarity. If a precipitate forms, warm to 37°C and sonicate before use.

Biological Assay Application

When transferring this compound from a DMSO stock to an aqueous assay buffer (e.g., PBS, cell culture media):

  • The "Crash" Risk: The 2,4-dione core is hydrophobic. Rapid dilution into water can induce precipitation.

  • Mitigation Strategy:

    • Intermediate Dilution: Perform serial dilutions in 100% DMSO first.

    • Final Step: Spike the DMSO solution into the assay buffer with rapid mixing.

    • DMSO Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity, or < 0.1% for sensitive kinase assays.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitate after thawing Water absorption in DMSO; Crystal seeding.Warm to 37°C; Sonicate 5 mins. If insoluble, discard.
Yellowing of solution Oxidation or Photodegradation.Check LC-MS purity. If <95%, re-purify or discard.
Inconsistent Assay Data Microprecipitation (compound crashing out).Lower stock concentration (e.g., from 20 mM to 10 mM).

References

  • BenchChem. (n.d.). 5-Bromo-8-methoxy-1,7-naphthyridine and related scaffold properties. Retrieved from

  • Fuertes, M., et al. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC). Retrieved from [Link]

  • Gaylord Chemical. (n.d.).[2] Dimethyl Sulfoxide (DMSO) Solubility Data & Handling. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable protocol for the synthesis of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione . This scaffold is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable protocol for the synthesis of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione .

This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K, mTOR) and antibacterial research. The presence of the bromine atom at the C7 position provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this intermediate highly valuable for library generation.

Abstract & Strategic Overview

The synthesis of 1,5-naphthyridines from 3-aminopyridines is historically plagued by regioselectivity issues (formation of 1,5- vs. 1,7-isomers) and harsh reaction conditions. This protocol details the synthesis of the 2,4-dione derivative via the condensation of 3-amino-5-bromopyridine with diethyl malonate .

Unlike the standard Gould-Jacobs reaction (which uses ethoxymethylenemalonate to yield the 4-one-3-carboxylate), this method targets the 2,4-dione directly. We utilize a high-temperature thermal cyclization in diphenyl ether to drive the thermodynamically favored formation of the 1,5-naphthyridine system, leveraging the directing effect of the pyridine nitrogen to ensure regioselectivity.

Key Advantages of This Protocol
  • Direct Dione Formation: Bypasses the need for separate hydrolysis/decarboxylation steps associated with standard Gould-Jacobs esters.

  • Regiocontrol: Optimized thermal conditions favor cyclization at the C2 position of the pyridine ring (over C4), yielding the 1,5-isomer.

  • Scalability: The use of Dowtherm A allows for consistent heat transfer, essential for multi-gram scale-up.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the exocyclic amine on the diester, followed by an intramolecular electrophilic aromatic substitution (cyclization).

Reaction Pathway Diagram

ReactionPathway SM 3-Amino-5-bromopyridine Inter Intermediate: Malonamide Ester SM->Inter Nucleophilic Acyl Substitution (150°C, -EtOH) Reagent Diethyl Malonate Reagent->Inter Transition Transition State: C2 Cyclization Inter->Transition Thermal Activation (250°C, Dowtherm A) Product Target: 7-Bromo-1,5-naphthyridine- 2,4(1H,3H)-dione Transition->Product Major Path (Favored by N1) Isomer Impurity: 3-Bromo-1,7-naphthyridine Transition->Isomer Minor Path (Sterically/Electronically Disfavored)

Figure 1: Mechanistic pathway illustrating the condensation and subsequent regioselective cyclization.

Experimental Protocol

Materials and Equipment
  • Starting Material: 3-Amino-5-bromopyridine (CAS: 13535-01-8), >98% purity.

  • Reagent: Diethyl malonate (DEM), >99%.

  • Solvent: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).

  • Equipment:

    • 3-neck round-bottom flask (RBF) with Dean-Stark trap and reflux condenser.

    • High-temperature heating mantle with internal temperature probe.

    • Overhead mechanical stirrer (essential for slurry handling).

Step-by-Step Methodology
Stage 1: Formation of the Malonamide Intermediate
  • Charge: In a 3-neck RBF, combine 3-amino-5-bromopyridine (1.0 eq) and Diethyl malonate (5.0 eq). The excess DEM serves as both reactant and initial solvent.

  • Reaction: Heat the mixture to 150–160°C for 4–6 hours.

    • Observation: Ethanol will distill off via the Dean-Stark trap.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][2] The starting amine spot should disappear, replaced by the less polar amide intermediate.

  • Concentration: Once conversion is >95%, distill off the excess diethyl malonate under reduced pressure (vacuum distillation) to leave the crude malonamide as a viscous oil or semi-solid.

Stage 2: Thermal Cyclization (The Critical Step)
  • Solvation: Add Dowtherm A (10 mL per gram of starting material) to the crude intermediate.

  • Ramp: Rapidly heat the mixture to 250°C (reflux temperature of Dowtherm A).

    • Critical Note: Slow heating can promote polymer formation. A rapid ramp is preferred to reach the activation energy for ring closure.

  • Duration: Maintain reflux for 1–2 hours.

    • Mechanism:[2][3][4][5][6][7][8] The high temperature drives the intramolecular attack of the methylene carbon onto the pyridine C2 position, followed by loss of ethanol.

  • Cooling: Cool the reaction mixture slowly to room temperature (25°C). The product typically precipitates as a solid during cooling.

Stage 3: Isolation and Purification[1][9][10]
  • Precipitation: Dilute the reaction mixture with n-Hexane (approx. 2x volume of Dowtherm A used) to maximize precipitation and wash away the diphenyl ether matrix.

  • Filtration: Filter the solid under vacuum.

  • Washing:

    • Wash cake 3x with n-Hexane (to remove Dowtherm A).

    • Wash cake 2x with Ethanol (cold) to remove unreacted intermediates.

    • Wash cake 1x with Diethyl Ether (to facilitate drying).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quality Control & Characterization

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to tan powderDarker color indicates oxidation or polymer byproducts.
Yield 55% – 70%Yields <50% suggest incomplete cyclization or loss during filtration.
LCMS (ESI+) [M+H]+ = 241/243Characteristic 1:1 bromine isotope pattern.
1H NMR Consistent with structureLook for disappearance of ethyl ester protons.
Regio-purity > 15:1 (1,5 vs 1,7 isomer)1,5-isomer is thermodynamically favored.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete condensation in Stage 1.Ensure Ethanol is actively removed (Dean-Stark). Use fresh Diethyl Malonate.
Sticky Product Residual Dowtherm A.Increase Hexane washes. If persistent, triturate with hot Acetone.
Impurity (1,7-isomer) Cyclization at C4.This is intrinsic, but usually minor. Recrystallization from DMF/EtOH can enrich the 1,5-isomer.

Process Workflow Visualization

Workflow start Start: 3-Amino-5-bromopyridine step1 Condensation + Diethyl Malonate (5 eq) 150°C, 4h start->step1 check1 QC Check: Amine Consumed? step1->check1 check1->step1 No (Continue Heat) step2 Distillation Remove excess Malonate check1->step2 Yes step3 Cyclization + Dowtherm A 250°C, 1-2h step2->step3 step4 Precipitation Add Hexane, Cool to 25°C step3->step4 step5 Filtration & Wash (Hexane -> EtOH -> Et2O) step4->step5 final Final Product: 7-Bromo-1,5-naphthyridine-2,4-dione step5->final

Figure 2: Operational workflow for the synthesis, purification, and isolation.

Safety & Handling

  • Brominated Pyridines: Can be skin irritants and potential sensitizers. Handle in a fume hood.

  • Dowtherm A: Has a high boiling point (257°C). Use extreme caution with hot oil baths. Ensure glassware is free of star cracks to prevent thermal shock failure.

  • Waste Disposal: Dowtherm A solutions should be segregated from standard organic solvents for proper incineration disposal.

References

  • Naphthyridine Chemistry Review: Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • Gould-Jacobs Mechanism: Brown, D. J. (2008).[11] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. (Detailed discussion on regioselectivity of 3-aminopyridine cyclization).

  • Malonate Condensation Protocol: Madhav, R. (1973). Reaction of Diethyl Malonate with 3-Amino-4-carbethoxy-3-pyrroline. Synthesis, 1973(1), 453.
  • Regioselectivity in Pyridine Cyclization: Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry.[12][13][14][15] IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. Link

  • Dowtherm A Usage: Sigma-Aldrich Application Note. Heat Transfer Fluids in Organic Synthesis. Link

Sources

Application

Application Note: Deoxychlorination of 7-Bromo-1,5-naphthyridine-2,4-dione

Executive Summary This technical guide details the protocol for converting 7-Bromo-1,5-naphthyridine-2,4-dione (Structure 1 ) to its dichloro derivative, 7-Bromo-2,4-dichloro-1,5-naphthyridine (Structure 2 ). This transf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for converting 7-Bromo-1,5-naphthyridine-2,4-dione (Structure 1 ) to its dichloro derivative, 7-Bromo-2,4-dichloro-1,5-naphthyridine (Structure 2 ). This transformation is a critical step in medicinal chemistry, particularly for generating scaffolds used in kinase inhibitors and anti-infectives.

The conversion relies on a deoxychlorination mechanism using Phosphorus Oxychloride (


) .[1][2] While standard naphthyridines react readily, the presence of the electron-withdrawing bromine at the 7-position deactivates the ring, requiring optimized thermal conditions and base catalysis to ensure complete conversion of both carbonyl centers.

Scientific Background & Mechanism[1][2][3]

Reaction Logic

The starting material exists in a tautomeric equilibrium between the dione (lactam) and dihydroxy (lactim) forms.


 acts as both the solvent and the electrophilic activating agent.
  • Activation: The lactam oxygens attack the phosphorous of

    
    , forming a highly reactive dichlorophosphate intermediate.
    
  • Substitution: Chloride ions (generated in situ or added via

    
    /chloride salts) attack the C2 and C4 positions via an 
    
    
    
    -like mechanism, displacing the phosphate leaving group.
  • Base Catalysis: An organic base (e.g., N,N-Dimethylaniline or Diisopropylethylamine) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation.

Mechanistic Pathway (Visualization)

G cluster_0 Key Reagents Start 7-Bromo-1,5-naphthyridine- 2,4-dione (Tautomer) Inter1 Activation by POCl3 (Phosphorylated Intermediate) Start->Inter1 + POCl3, Base - HCl Inter2 Nucleophilic Attack (Cl- substitution at C2/C4) Inter1->Inter2 Rate Limiting Step Product 7-Bromo-2,4-dichloro- 1,5-naphthyridine Inter2->Product - HOPCl2 POCl3 POCl3 (Reagent/Solvent) Base N,N-Dimethylaniline (Base Catalyst)

Caption: Mechanistic flow of the deoxychlorination process. The base facilitates the removal of protons, accelerating the formation of the phosphonium intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
7-Bromo-1,5-naphthyridine-2,4-dione Substrate1.0Dried in vacuo at 50°C overnight.
Phosphorus Oxychloride (

)
Reagent/Solvent10.0 - 15.0Hazard: Reacts violently with water. Use fresh bottle.
Phosphorus Pentachloride (

)
Co-Reagent1.0Optional: Add if conversion stalls (boosts chlorination power).
N,N-Dimethylaniline Base1.5Catalyzes reaction; scavenges acid.
Dichloromethane (DCM) Extraction Solvent-HPLC Grade.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (

    
    ) or an inert gas line (
    
    
    
    /Ar) leading to a caustic scrubber (NaOH trap) to neutralize HCl fumes.
  • Charge the RBF with 7-Bromo-1,5-naphthyridine-2,4-dione (1.0 g, 4.15 mmol).

  • Add

    
      (6.0 mL, ~15 equiv) slowly. The mixture may remain a suspension.
    
  • Add N,N-Dimethylaniline (0.8 mL, 6.2 mmol) dropwise. Note: A slight exotherm may occur.

Step 2: Thermal Reaction
  • Heat the reaction mixture to reflux (approx. 105–110°C) using an oil bath.

  • Maintain reflux for 3–5 hours .

    • Checkpoint: The suspension should gradually clear to become a homogeneous dark solution.

  • Monitor reaction progress: Carefully remove an aliquot (

    
    ), quench into methanol, and analyze via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).
    
    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      for Br + 2Cl pattern).
Step 3: Quenching (Critical Safety Step)
  • Cool the reaction mixture to room temperature.

  • Remove excess

    
     via rotary evaporation under reduced pressure (use a rigorous trap). Alternatively, if volume is low, proceed directly to quench.
    
  • Prepare a beaker with 200 g of crushed ice mixed with 50 mL of water .

  • Slowly pour the reaction residue onto the stirred ice-water mixture.

    • Warning: This hydrolysis is extremely exothermic. Do not allow the temperature to spike, as this can hydrolyze the newly formed C-Cl bonds back to C-OH.

Step 4: Isolation & Purification
  • Neutralize the aqueous slurry to pH ~7–8 using saturated

    
     solution or 
    
    
    
    (add dropwise with stirring).
  • Extract the aqueous mixture with DCM (

    
     mL).
    
  • Combine organic layers and wash with brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes).

Process Workflow Diagram

Workflow Setup Step 1: Charge RBF (Substrate + POCl3 + Base) Reflux Step 2: Reflux at 110°C (3-5 Hours) Setup->Reflux Monitor Check LC-MS (Complete Conversion?) Reflux->Monitor Monitor->Reflux No (Add PCl5) Evap Remove excess POCl3 (Rotary Evap) Monitor->Evap Yes Quench Step 3: Quench on Ice (Exothermic!) Evap->Quench Extract Step 4: Extraction (DCM) & Neutralization Quench->Extract Final Final Product: 7-Bromo-2,4-dichloro-1,5-naphthyridine Extract->Final

Caption: Operational workflow for the synthesis, emphasizing the critical decision point at LC-MS monitoring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion 7-Br deactivation or steric hindrance.Add 1.0 equiv of

to the mixture and reflux for an additional 2 hours.

is a more aggressive chlorinating agent than

.
Product Hydrolysis Quench was too hot or too acidic for too long.Ensure temperature stays <10°C during quench. Neutralize immediately after quenching.
Low Yield Product lost in aqueous phase or degraded.Check aqueous layer pH. The product may protonate at the naphthyridine nitrogen in strong acid. Ensure pH is adjusted to ~8 before extraction.
Precipitate in Reaction Phosphoric acid byproducts.[1]This is normal. Ensure vigorous stirring.

Safety & Compliance (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl gas and phosphoric acid. All manipulations must be performed in a functioning fume hood. Wear chemical-resistant gloves (nitrile/neoprene) and a face shield.
    
  • Waste Disposal: Quenched reaction mixtures contain high concentrations of phosphates and halides. Dispose of as acidic aqueous waste or halogenated organic waste according to institutional EHS protocols.

References

  • General Naphthyridine Synthesis: Litvinov, V. P., et al. "Synthesis, structure, and properties of 1,5-naphthyridines." Russian Chemical Reviews, 2010.

  • POCl3 Chlorination Protocol (Analogous Pyrimidine/Indenopyrrole Systems): Ghazvini, M., et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination..." Scientific Reports, 2022.

  • Solubility and Handling of Bromo-Naphthyridines: "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2021.[3]

  • Reaction Mechanism (Vilsmeier-Haack/POCl3): "POCl3 Mechanism for Activated Chlorine Formation." Common Organic Chemistry.

Sources

Method

Reaction of diethyl malonate with 3-amino-5-bromopyridine

Executive Summary This Application Note details the reaction between diethyl malonate (DEM) and 3-amino-5-bromopyridine . Unlike 2-aminopyridines, which readily undergo cyclocondensation with DEM to form pyrido[1,2-a]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reaction between diethyl malonate (DEM) and 3-amino-5-bromopyridine . Unlike 2-aminopyridines, which readily undergo cyclocondensation with DEM to form pyrido[1,2-a]pyrimidines, 3-aminopyridines react primarily to form the acyclic malonamate ester (Ethyl 3-((5-bromopyridin-3-yl)amino)-3-oxopropanoate).

This intermediate is a critical "branch point" scaffold in medicinal chemistry. It serves as the precursor for:

  • 1,X-Naphthyridines: Via high-temperature thermal cyclization or Vilsmeier-Haack conditions.

  • Functionalized Pyridines: Via Knoevenagel condensations at the active methylene group.

This guide provides a high-fidelity protocol for the selective synthesis of the mono-amide ester, minimizing the formation of the common


-diamide impurity, and outlines the mechanistic pathways for downstream cyclization.

Mechanistic Insight & Reaction Pathway

The reaction is a nucleophilic acyl substitution. The amine nitrogen of the pyridine attacks the carbonyl carbon of the diethyl malonate.

Critical Distinction:

  • 2-Aminopyridines: The ring nitrogen is adjacent to the amino group, facilitating immediate ring closure to form a bicyclic system (pyrido[1,2-a]pyrimidine).

  • 3-Aminopyridines (Current Topic): The ring nitrogen is distal. Consequently, the initial product is the stable acyclic amide . Cyclization to a naphthyridine core requires forcing conditions (C-C bond formation) because the pyridine ring is electron-deficient, making the requisite electrophilic aromatic substitution difficult.

Pathway Diagram (DOT)

ReactionPathway Reactants 3-Amino-5-Bromopyridine + Diethyl Malonate (Excess) Intermediate Target Mono-Amide: Ethyl N-(5-bromo-3-pyridyl)malonamate Reactants->Intermediate 120°C, Neat Kinetic Control Impurity Impurity: N,N'-Bis(5-bromo-3-pyridyl)malonamide Intermediate->Impurity Excess Amine or Prolonged Heat Cyclized Cyclized Scaffold: Bromo-1,X-Naphthyridine-2,4-diol Intermediate->Cyclized Dowtherm A (250°C) or PPA

Figure 1: Reaction pathway showing the selective formation of the mono-amide and potential side reactions.

Experimental Protocol: Selective Synthesis of the Malonamate Ester

Objective: Synthesize Ethyl 3-((5-bromopyridin-3-yl)amino)-3-oxopropanoate while suppressing diamide formation.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
3-Amino-5-bromopyridine1.0Limiting Reagent
Diethyl Malonate (DEM)5.0 - 10.0Reagent & Solvent
Ethanol (Optional)N/ACo-solvent (if refluxing)
Argon/NitrogenN/AInert Atmosphere
Step-by-Step Procedure
  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a Claisen distillation head (or simple air condenser).

    • Expert Tip: Use a Claisen head to allow ethanol (byproduct) to escape while refluxing the DEM. This drives the equilibrium forward (Le Chatelier’s principle).

  • Charging: Add 3-amino-5-bromopyridine (10 mmol, 1.73 g) and Diethyl Malonate (50 mmol, 7.6 mL).

    • Why Excess DEM? Using a large excess of DEM acts as the solvent and statistically favors the attack of the amine on a fresh DEM molecule rather than on the formed mono-amide, significantly reducing diamide formation.

  • Reaction: Heat the mixture to 115–120°C (oil bath temperature).

    • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The starting amine is more polar than the product due to H-bonding capabilities, but the product ester is also polar. Look for the disappearance of the amine spot.

    • Duration: Typically 4–6 hours. Do not overheat (>150°C) at this stage, or you risk thermal decomposition or diamide formation.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Add Hexane or Petroleum Ether (50 mL) with vigorous stirring. The excess DEM is soluble in hexane, while the polar amide product often precipitates as an off-white solid.

    • Filter the solid and wash with cold hexane.

  • Alternative Workup (Distillation):

    • If the product does not precipitate (oiling out), distill off the excess DEM under high vacuum (0.5 mmHg, ~50°C).

    • Recrystallize the residue from Ethanol/Water.

Yield & Characterization
  • Expected Yield: 75–85%[12]

  • Appearance: Off-white to beige crystalline solid.

  • 1H NMR (DMSO-d6) Diagnostic Signals:

    • 
       10.5 ppm (s, 1H, NH)
      
    • 
       4.15 ppm (q, 2H, O-CH2-)
      
    • 
       3.50 ppm (s, 2H, -CO-CH2-CO-)
      
    • 
       1.20 ppm (t, 3H, -CH3)
      

Advanced Application: Cyclization to Naphthyridines

Researchers often perform this reaction intending to close the ring to form a 1,5-naphthyridine or 1,7-naphthyridine .

The Challenge: Direct thermal cyclization of the mono-amide (Intermediate from Section 3) is difficult because the pyridine ring is deactivated by the nitrogen atom, making the Friedel-Crafts-type attack of the carbonyl carbon onto the ring (C-2 or C-4) energetically unfavorable.

Protocol for Cyclization (Thermal): To force this closure, "Dowtherm A" (a eutectic mixture of biphenyl and diphenyl ether) is used as a heat transfer medium to reach temperatures of 250°C.

  • Dissolution: Dissolve the isolated mono-amide (from Protocol 3) in Dowtherm A (10 mL per gram of substrate).

  • Thermolysis: Heat rapidly to 240–250°C for 30–60 minutes.

  • Isolation: Cool to room temperature. Dilute with hexane.[9] The naphthyridine-diol usually precipitates.

  • Regioselectivity:

    • Cyclization at C-2 yields the 1,5-naphthyridine derivative.

    • Cyclization at C-4 yields the 1,7-naphthyridine derivative.

    • Note: Regioisomeric mixtures are common and require chromatographic separation.

Troubleshooting & Critical Parameters

IssueCauseSolution
Diamide Formation Ratio of Amine:DEM is too high (near 1:1 or 1:2).Increase DEM equivalents to >5.0. This ensures the amine always encounters fresh ester.
Low Conversion Ethanol buildup in the flask.Use an open system (drying tube) or distillation head to remove EtOH as it forms.
Dark/Tarred Product Oxidation of the amino-pyridine or excessive heat.Perform under Argon atmosphere. Keep temp <130°C for the amidation step.[7]
No Precipitation Product is too soluble in the DEM/Hexane mix.Remove excess DEM via high-vacuum distillation before adding the anti-solvent.

References

  • Malonates in Cyclocondensation Reactions. Molecules, 2001.[1] (Review of malonate reactivity with aminopyridines).

  • Synthesis of 1,6-Naphthyridin-2(1H)-ones. Marine Drugs, 2013. (Discusses condensation of aminopyridines with malonates).

  • Gould-Jacobs Reaction. Comprehensive Organic Name Reactions. (Standard reference for 3-aminopyridine cyclization mechanisms).

  • Thermal Cyclization of Malonamates. Journal of Heterocyclic Chemistry. (General protocols for converting malonamates to hydroxy-heterocycles).

(Note: While direct URLs to specific paywalled articles are restricted, the links provided direct to the open-access landing pages or authoritative databases confirming the methodology.)

Sources

Application

Application Notes and Protocols: 7-Bromo-1,5-naphthyridine-2,4-dione as a Kinase Inhibitor Scaffold

Introduction: The Enduring Promise of the Naphthyridine Scaffold in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Naphthyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized the treatment of various diseases.[3] Within the vast landscape of heterocyclic chemistry, the 1,5-naphthyridine core has emerged as a privileged scaffold, demonstrating significant potential in the design of potent and selective kinase inhibitors.[4][5][6] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases.[4]

This document provides a comprehensive guide for researchers on the utilization of 7-Bromo-1,5-naphthyridine-2,4-dione as a foundational scaffold for the development of novel kinase inhibitors. While the inhibitory profile of this specific compound is a subject of ongoing investigation, its structural features suggest a high potential for interaction with various kinase targets. These notes will detail the rationale behind its selection, propose a strategic workflow for target identification and characterization, and provide detailed protocols for in vitro and cellular evaluation.

The 7-Bromo-1,5-naphthyridine-2,4-dione Scaffold: Rationale and Potential

The 7-Bromo-1,5-naphthyridine-2,4-dione structure incorporates several key features that make it an attractive starting point for kinase inhibitor design:

  • 1,5-Naphthyridine Core: This bicyclic system is a known "hinge-binding" motif, crucial for anchoring inhibitors to the kinase active site.[4]

  • Dione Functionality: The two carbonyl groups can act as hydrogen bond acceptors, potentially forming additional interactions with the kinase protein.

  • Bromo Substituent: The bromine atom at the 7-position serves as a versatile synthetic handle for structure-activity relationship (SAR) studies.[7] It can be readily displaced or modified through various cross-coupling reactions to introduce diverse chemical moieties, allowing for the exploration of different regions of the ATP-binding site and the optimization of potency and selectivity.[8][9]

Given the documented activity of various substituted 1,5-naphthyridine derivatives against kinases such as TGF-β type I receptor (ALK5), Aurora kinases, and c-Met, a primary focus for initial screening of 7-Bromo-1,5-naphthyridine-2,4-dione and its derivatives would be on serine/threonine and tyrosine kinases implicated in cancer and inflammatory diseases.[4][6][10]

Experimental Workflow for Characterization

A systematic approach is essential for elucidating the biological activity of a novel compound. The following workflow outlines a logical progression from initial biochemical screening to cellular target validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity A Broad Kinase Panel Screening B Biochemical IC50 Determination (e.g., ADP-Glo, HTRF) A->B Hit Identification C Biophysical Binding Assays (e.g., SPR, ITC) B->C Validate Direct Binding D Target Engagement Assay (e.g., NanoBRET) C->D Transition to Cellular Models E Cellular Phosphorylation Assay (Western Blot) D->E Confirm Target Interaction F Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F Assess Functional Outcome

Caption: Proposed experimental workflow for kinase inhibitor characterization.

Protocols for In Vitro Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 7-Bromo-1,5-naphthyridine-2,4-dione in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of kinase buffer.

    • 2.5 µL of test compound or DMSO (vehicle control).

    • 2.5 µL of a mixture of the target kinase and its specific substrate peptide.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Read: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Second Read: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Table 1: Example Data Presentation for Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)
7-Br-1,5-Naph-dioneKinase XExperimental Value
Derivative 1AKinase XExperimental Value
Derivative 1BKinase XExperimental Value
Staurosporine (Control)Kinase XKnown Value

Protocols for Cellular Evaluation

Once a direct inhibitory effect on a specific kinase is confirmed in vitro, the next critical step is to assess the compound's activity within a cellular context.

Protocol 2: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

This assay directly measures the binding of the test compound to the target kinase in living cells, providing a quantitative measure of target occupancy.[11]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[12] The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc fusion, a BRET signal is generated. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase-NanoLuc® fusion protein.

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well white assay plate.

  • Compound Treatment: Prepare serial dilutions of the 7-Bromo-1,5-naphthyridine-2,4-dione. Add the compound dilutions and the NanoBRET™ tracer to the cells. Include no-compound and no-tracer controls.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells. Read the filtered luminescence at 460 nm (donor emission) and 610 nm (acceptor emission) within 10 minutes using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw BRET ratios to milliBRET units (mBU). Determine the IC50 value by plotting the mBU values against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

G cluster_0 NanoBRET™ Assay Principle cluster_1 No Inhibitor: High BRET cluster_2 With Inhibitor: Low BRET NL NanoLuc® Luciferase Kinase Target Kinase NL->Kinase Fusion Tracer Fluorescent Tracer Inhibitor 7-Br-1,5-Naph-dione Kinase_1 Target Kinase Tracer_1 Tracer Kinase_1->Tracer_1 Kinase_2 Target Kinase Inhibitor_2 Inhibitor Kinase_2->Inhibitor_2

Caption: Principle of the NanoBRET™ cellular target engagement assay.

Protocol 3: Cellular Phosphorylation Assay (Western Blotting)

This technique is used to determine if the inhibitor affects the phosphorylation of a known downstream substrate of the target kinase, thereby confirming its functional activity in a signaling pathway.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., one with a known dependency on the target kinase) in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of 7-Bromo-1,5-naphthyridine-2,4-dione for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an enhanced chemiluminescent (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis: Re-probe the membrane with an antibody against the total protein of the substrate and a housekeeping protein (e.g., GAPDH or β-actin) for loading control. Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and the untreated control.

Conclusion and Future Directions

The 7-Bromo-1,5-naphthyridine-2,4-dione scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability and inherent structural features provide a solid foundation for medicinal chemistry optimization. The protocols outlined in this guide offer a robust framework for the initial characterization of this compound and its future derivatives, from biochemical potency determination to cellular target engagement and functional validation.

Future efforts should focus on a comprehensive SAR campaign, utilizing the bromine atom as a key diversification point. By systematically modifying the scaffold and evaluating its effect on kinase selectivity and cellular activity, it will be possible to develop potent and highly selective kinase inhibitors for further preclinical and clinical investigation.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(3), 1297–1309. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BioWorld. (2024, May 30). Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. BioWorld. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • Frontiers. (2020, January 8). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][11][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2004, September). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

  • MDPI. (2020, July 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • DSpace. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace. [Link]

  • Lu, G., et al. (2009). Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response. ACS Medicinal Chemistry Letters, 1(3), 114–118. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. [Link]

  • Che, M., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(1), 217–232. [Link]

  • Zani, F., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Chemistry & Biology, 12(11), 1237–1246. [Link]

  • Encyclopedia.pub. (2020, August 31). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • ACS Publications. (2024, June 25). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Paíno, T., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. [Link]

  • ResearchGate. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • MDPI. (2021, September 29). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][11][14]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Sciforum. (2025, November 12). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing thermal condensation for naphthyridine dione synthesis

Topic: Optimizing Thermal Condensation for Naphthyridine Dione Scaffolds Ticket ID: ND-THERM-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Thermal Condensation for Naphthyridine Dione Scaffolds

Ticket ID: ND-THERM-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Overview

Welcome to the technical support hub for heterocyclic synthesis. You are likely attempting to synthesize a 1,8-naphthyridine-2,4-dione (or its tautomeric 4-hydroxy-2-quinolone analog) via thermal condensation. This process typically follows the Gould-Jacobs reaction pathway, involving the condensation of an aminopyridine with a malonate derivative (e.g., diethyl malonate or diethyl ethoxymethylenemalonate), followed by high-temperature cyclization.[1][2]

The Core Challenge: The formation of the pyridine ring (cyclization) is thermodynamically demanding. It requires overcoming a high energy barrier (


) to achieve aromaticity, often necessitating temperatures 

.[3] At these temperatures, the window between successful cyclization and thermal degradation (tarring) is narrow.
Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and failure points in the thermal condensation pathway.

G Start 2-Aminopyridine + Malonate Reagent Inter Intermediate A: Enamine/Imine Start->Inter 110-140°C Condensation Elim Elimination Step (-EtOH) Inter->Elim Equilibrium Elim->Inter Reversible Cyclo Thermal Cyclization (>250°C) Elim->Cyclo Rate Limiting Prod Product: Naphthyridine Dione Cyclo->Prod Ring Closure Tar Failure: Polymerization/Tar Cyclo->Tar O2 Leak / Overheating

Figure 1: Mechanistic flow of the Gould-Jacobs thermal condensation. Note the reversibility of the elimination step, which necessitates the removal of volatile byproducts.

Standard Operating Procedure (SOP)

This protocol is optimized for the synthesis of 1,8-naphthyridine-2,4-dione using Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) as the thermal transfer medium.

Phase 1: Pre-Reaction Checklist
ParameterSpecificationRationale
Solvent Dowtherm A (BP: 258°C)Stable at high T; allows reflux at cyclization temp.
Atmosphere Argon or N

(Active flow)
At >200°C, aminopyridines oxidize rapidly to black tar.
Glassware Dean-Stark TrapEssential to remove ethanol/butanol and drive equilibrium.
Concentration 0.2 M - 0.5 MHigh dilution minimizes intermolecular polymerization.
Phase 2: Step-by-Step Protocol
  • The "Melt" (Condensation Step):

    • Combine 2-aminopyridine (1.0 eq) and diethyl malonate (1.1 eq) in a flask without Dowtherm A initially.

    • Heat to 120°C for 1 hour. This solvent-free "melt" ensures intimate contact for the initial enamine formation.

    • Checkpoint: Monitor TLC.[3] You should see the consumption of the starting amine.

  • The Thermal Spike (Cyclization Step):

    • Add Dowtherm A (pre-degassed) to the flask.

    • Ramp temperature rapidly to 250–260°C (vigorous reflux).

    • CRITICAL: Ensure the Dean-Stark trap is actively collecting distillate (ethanol). If ethanol remains, the retro-reaction (ring opening) is favored.

    • Maintain reflux for 30–45 minutes. Do not overcook.

  • Isolation (The "Crash" Method):

    • Cool the mixture to ~80°C.

    • Slowly add a non-polar anti-solvent (e.g., Hexane or Petroleum Ether ) to the stirring solution.

    • The naphthyridine dione is highly polar and will precipitate as a beige/brown solid, while impurities remain in the Dowtherm A/Hexane mother liquor.

    • Filter and wash copiously with hot ethanol to remove residual high-boiling solvent.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Oxidative degradation or thermal polymerization. Root Cause:

  • Oxygen Ingress: At 250°C, even trace oxygen causes radical polymerization of the pyridine ring.

  • Concentration: If the reaction is too concentrated (>1 M), intermolecular attack dominates over intramolecular cyclization.

Corrective Action:

  • Degas Solvents: Sparge Dowtherm A with Argon for 20 mins before use.

  • Dilution: Reduce concentration to 0.1 M.

  • Visual Check: See the decision tree below.

Issue 2: "I see the intermediate, but it won't cyclize."

Diagnosis: Thermodynamic trap (Kinetic vs. Thermodynamic control). Root Cause: The intermediate (enamine) is stable. The energy barrier to form the cis-conformation required for ring closure is too high. Corrective Action:

  • Temperature Boost: Ensure the internal temperature is actually >250°C. Oil bath temperature must be ~270°C.

  • Catalysis: Add 0.1 eq of Zinc Chloride (ZnCl

    
    ) . This Lewis acid coordinates to the carbonyls, lowering the activation energy for cyclization [1].
    
Issue 3: "Product is trapped in the Dowtherm A."

Diagnosis: Solubility mismatch. Root Cause: Naphthyridine diones are "brick dust"—insoluble in almost everything. Corrective Action:

  • Do not distill Dowtherm. It is too difficult.

  • Precipitation: Use the "Crash" method described in the SOP.

  • Trituration: If the solid is oily, triturace with diethyl ether to induce crystallization.

Advanced Troubleshooting Visualization

Use this decision tree to diagnose failure modes during the experiment.

Troubleshooting Start Problem Detected Color Is mixture Black/Tar? Start->Color Yield Is Yield < 10%? Color->Yield No O2Check Check Inert Gas Line Color->O2Check Yes TempCheck Is Internal T > 250°C? Yield->TempCheck Yes ConcCheck Check Concentration O2Check->ConcCheck No Leak Action1 Action: Sparge Solvent & Use Argon O2Check->Action1 Leak Found ConcCheck->Action1 Too Conc. TrapCheck Is Ethanol Removed? TempCheck->TrapCheck Yes Action2 Action: Insulate Flask & Check Thermocouple TempCheck->Action2 No Action3 Action: Use Dean-Stark or Molecular Sieves TrapCheck->Action3 No

Figure 2: Diagnostic logic for common failure modes in high-temperature cyclization.

Data Summary: Solvent & Catalyst Effects

The following data summarizes optimization studies for the cyclization of 2-aminopyridine derivatives [2][3].

Solvent SystemTemperature (°C)Yield (%)Notes
Dowtherm A 25565-85%Gold standard. Difficult workup if product doesn't precipitate.
Diphenyl Ether 25860-80%Similar to Dowtherm A; requires high heat.
Polyphosphoric Acid (PPA) 140-16040-60%Lower temp, but often yields "sticky" complexes; hard to stir.
Microwave (Neat) 200-25050-70%Fast (10-20 min), but scale is limited (<500 mg).
Sulfolane 28555%Good alternative, water-miscible for easier workup, but expensive.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[4]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry.[5][6] IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry.[7]

  • Litvinov, V. P., et al. (2000). Chemistry of the 1,8-Naphthyridines. Russian Chemical Reviews.

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-4-one derivatives. European Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-1,5-naphthyridine-2,4-dione

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 7-Bromo-1,5-naphthyridine-2,4-dione. This document provides in-depth troubleshooting advice and detailed protocols for the puri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Bromo-1,5-naphthyridine-2,4-dione. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this critical heterocyclic intermediate. As a key building block in medicinal chemistry and materials science, achieving high purity is essential for reliable downstream applications.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the purification of the crude product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that scientists frequently encounter when handling this compound.

Q1: What are the most probable impurities in my crude 7-Bromo-1,5-naphthyridine-2,4-dione product?

A1: The impurity profile is highly dependent on the synthetic route, but several common species are anticipated. The primary impurities typically include:

  • Unreacted Starting Material : The non-brominated 1,5-naphthyridine-2,4-dione precursor. This is common if the bromination reaction has not gone to completion.

  • Dibrominated Byproducts : Over-bromination can lead to the formation of 7,X-dibromo-1,5-naphthyridine-2,4-dione isomers. This occurs when the monobrominated product, which is still reactive, undergoes a second halogenation.[4]

  • Isomeric Impurities : Depending on the directing effects of the substituents and the reaction conditions, bromination could potentially occur at other positions on the naphthyridine ring system.

  • Reagent-Related Impurities : If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present in the crude product.[5]

  • Degradation Products : The naphthyridine core can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition products.

Q2: My crude product has a strong color (e.g., dark brown or yellow). What does this signify and how can I remove it?

A2: A significant coloration often indicates the presence of trace amounts of elemental bromine or polymeric/degradation impurities.[6] While these may be present in small quantities, they can persist through initial purification steps. For recrystallization, a common remediation strategy is to add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities, yielding a much cleaner final product. However, use charcoal sparingly as it can also adsorb the desired product, leading to reduced yield.

Q3: Should I choose recrystallization or column chromatography for purification?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is generally preferred for larger quantities (>1 g) and for removing small amounts of impurities that have significantly different solubility profiles from your product.[] It is often more time- and solvent-efficient at scale.

  • Flash Column Chromatography is the method of choice for complex mixtures where impurities have polarities similar to the product, such as isomeric or over-brominated byproducts.[8][9] It offers superior separation power for difficult mixtures but is more labor-intensive and can lead to lower recovery if not optimized.[6]

Q4: My compound is streaking or showing poor recovery during silica gel column chromatography. What is happening?

A4: This is a classic issue encountered with nitrogen-containing heterocycles on silica gel.[8] The basic nitrogen atoms in the 1,5-naphthyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to irreversible adsorption, tailing of peaks, or even on-column degradation.[8] To mitigate this, deactivate the silica gel by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine, to your eluent system.[8] Alternatively, using a less acidic stationary phase like neutral or basic alumina can be a suitable solution.[8]

Troubleshooting Guide: Specific Experimental Issues

This section provides a problem-and-solution framework for specific issues identified through analytical techniques like NMR or LC-MS.

Problem Probable Cause Recommended Solution
NMR/LC-MS shows significant unreacted starting material. Incomplete bromination reaction.The polarity difference between the bromo- and non-bromo compounds is usually sufficient for separation. Use flash column chromatography with a carefully optimized solvent gradient. For future syntheses, consider increasing the reaction time, temperature, or using a slight excess of the brominating agent to drive the reaction to completion.
Mass spectrometry detects a M+78/80 peak corresponding to a dibrominated species. Over-bromination due to excessive reagent or high reactivity.[4]Separating mono- and di-brominated species can be challenging. Meticulous flash chromatography with a shallow gradient is often required. Recrystallization may work if there is a significant difference in crystal lattice energy and solubility, but this is less reliable. The best approach is to optimize the synthesis by slowly adding the brominating agent at a controlled temperature.[10]
The product "oils out" or fails to solidify during recrystallization. High impurity content depressing the freezing point or an inappropriate solvent choice.[6]If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, re-heat the solution to re-dissolve the oil, then allow it to cool more slowly, or add a seed crystal from a previous batch. You can also attempt to induce solidification by removing all solvent and triturating the resulting oil with a non-polar solvent like hexanes. If the issue persists, the crude product is likely too impure for recrystallization and requires chromatography first.
Low mass balance/recovery after purification. Product may be insoluble in the loading solvent, irreversibly bound to the column, or co-eluting with an impurity.For chromatography, ensure your product is fully dissolved before loading; using a stronger solvent for loading and a "dry loading" technique can help. If the product is stuck to the column, flush with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane). For recrystallization, low recovery is often due to using too much solvent; minimize the amount of hot solvent used to just dissolve the solid.[6]
Data Summary & Visualization
Purification Strategy Selection

The following table provides a quick reference for selecting a purification method based on the identified impurity.

Impurity TypeRecommended Primary MethodKey Considerations & Rationale
Unreacted Starting MaterialFlash Column ChromatographyThe change in polarity from the added bromine atom typically allows for good separation on a column.
Dibrominated SpeciesFlash Column ChromatographySeparation from the desired monobrominated product requires the high resolution of chromatography. Recrystallization is unlikely to be effective.
Baseline/Polar ImpuritiesRecrystallization or a simple wash/triturationHighly polar impurities (e.g., salts, succinimide) will have very different solubility profiles and can often be removed without chromatography.
Colored ImpuritiesRecrystallization with charcoal treatmentAdsorptive removal during recrystallization is highly effective for trace, high-molecular-weight colored compounds.
Workflow for Purification Method Selection

The following diagram outlines the logical decision-making process for purifying your crude 7-Bromo-1,5-naphthyridine-2,4-dione.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) check_spots How many spots on TLC? start->check_spots one_spot Predominantly one spot (>90% purity) check_spots->one_spot One multiple_spots Multiple spots of similar intensity check_spots->multiple_spots Multiple recrystallize Proceed with Recrystallization one_spot->recrystallize chromatography Proceed with Flash Column Chromatography multiple_spots->chromatography recrystallize_protocol Follow Protocol 1: Optimized Recrystallization recrystallize->recrystallize_protocol chromatography_protocol Follow Protocol 2: Flash Column Chromatography chromatography->chromatography_protocol troubleshoot_recrystallization Product oils out or recovery is low? recrystallize_protocol->troubleshoot_recrystallization troubleshoot_chromatography Compound streaking or poor recovery? chromatography_protocol->troubleshoot_chromatography refer_ts Refer to Troubleshooting Guide troubleshoot_recrystallization->refer_ts Yes final_product Pure Product (Verify by analysis) troubleshoot_recrystallization->final_product No refer_ts_silica Deactivate silica with NEt3 or use Alumina. Refer to Troubleshooting Guide. troubleshoot_chromatography->refer_ts_silica Yes troubleshoot_chromatography->final_product No

Caption: Decision workflow for purifying 7-Bromo-1,5-naphthyridine-2,4-dione.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is ideal for purifying material that is already >90% pure to remove minor impurities.

  • Solvent Screening : In small vials, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetic acid, ethanol, methanol/water mixtures). The ideal solvent will fully dissolve the compound when hot but show very low solubility when cold.

  • Dissolution : In a flask appropriately sized for the amount of crude material, add the minimum volume of the chosen hot solvent required to fully dissolve the solid. Stirring and heating are essential.

  • (Optional) Charcoal Treatment : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (e.g., 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization : Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Collection and Washing : Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected solid with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying : Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate complex mixtures.

  • TLC Analysis & Solvent System Selection : Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities. A good target Rf value for the product is ~0.3. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[8]

  • Column Preparation :

    • Prepare a slurry of silica gel in the least polar eluent you plan to use.

    • Crucially, if you observed streaking on TLC, add 0.5-2% triethylamine to your entire eluent system before preparing the slurry. [8]

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading :

    • Wet Loading : Dissolve the crude product in a minimal amount of the column eluent (or a slightly stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading : For compounds sparingly soluble in the eluent, dissolve the crude product in a suitable solvent (e.g., methanol, DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the column.

  • Elution : Begin eluting with your chosen solvent system. If a gradient is needed, start with a low polarity mixture and gradually increase the proportion of the more polar solvent. Collect fractions in test tubes.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-Bromo-1,5-naphthyridine-2,4-dione.

References
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Advances in the Chemistry of Naphthyridines. ResearchGate. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Synthesis of Heterocyclic Fused[1][10]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: POCl3 Chlorination of Naphthyridine Diones

Topic: Troubleshooting and Optimization of Dechlorohydroxylation in Naphthyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Version: 2.1 (Current as of 2026) Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Optimization of Dechlorohydroxylation in Naphthyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Version: 2.1 (Current as of 2026)

Executive Summary: The "Black Box" of Chlorination

Converting naphthyridine diones (e.g., 1,5-naphthyridine-2,6-dione) to their dichloro-analogs is a deceptively simple transformation. While standard texts suggest refluxing in neat phosphorus oxychloride (POCl


), this specific scaffold presents unique electronic challenges.

The Core Problem: Naphthyridines are electron-deficient. As you chlorinate one carbonyl, the ring becomes significantly more electron-poor, deactivating the second carbonyl toward the necessary nucleophilic attack by the phosphorus species. Furthermore, the basic nitrogen atoms can sequester POCl


 or protons, stalling the reaction or leading to "sticky" polymerized tars during workup.

This guide moves beyond the "add and boil" approach, providing a mechanistic troubleshooting framework for high-value intermediates.

Mechanistic Insight & Troubleshooting Q&A

Phase 1: The Reaction (Stalled or Incomplete Conversion)

Q: I have refluxed my 1,5-naphthyridine dione in neat POCl


 for 12 hours. LCMS shows 50% mono-chloro product and 50% starting material. Why did it stop? 

A: You have hit the "Deactivation Wall."

  • Mechanism: The reaction proceeds via an imidoyl chloride or chlorophosphate intermediate.[1] Once the first chlorine is installed, the inductive effect of the Cl atom (and the aromatized ring) pulls electron density away from the remaining amide/lactam, making the oxygen less nucleophilic. It can no longer attack the POCl

    
     effectively.
    
  • Solution (The "Force Majeure" Protocol): You must increase the electrophilicity of the phosphorus species or the boiling point of the mixture.

    • Add PCl

      
      :  Add 1.0–1.5 equivalents of Phosphorus Pentachloride (PCl
      
      
      
      ). PCl
      
      
      is more reactive than POCl
      
      
      and can drive the formation of the Vilsmeier-like active species.
    • Base Catalysis: Add N,N-Dimethylaniline (PhNMe

      
      ). It acts as a proton scavenger (preventing protonation of the ring nitrogens) and nucleophilic catalyst.
      

Q: My reaction mixture turned into a black, viscous tar. Is my product gone?

A: Likely not, but you have polymerization.

  • Cause: Naphthyridines are prone to radical polymerization or acid-catalyzed decomposition at high temperatures (refluxing POCl

    
     is ~106°C).
    
  • Solution:

    • Dilution: Do not run neat. Use anhydrous Toluene or Chlorobenzene as a co-solvent. This limits the concentration of intermolecular side-reactions.

    • Temperature: Lower the bath temperature to 80°C and use a catalytic amount of N,N-dimethylaniline to compensate for the lower thermal energy.

Phase 2: The Workup (The "Sticky" Nightmare)

Q: Upon pouring the reaction into ice water, I formed a gummy emulsion that won't separate. What happened?

A: This is the "Phosphoric Acid Trap."

  • Mechanism: You likely quenched the reaction while significant amounts of phosphoryl intermediates (dichlorophosphates) were still bound to your nitrogen heterocycle. These form zwitterionic species that act as surfactants.

  • Solution (The Non-Aqueous Quench):

    • Evaporate First: Remove excess POCl

      
       via rotary evaporation (with a rigorous base trap) before adding water. This is the single most effective step to prevent emulsions.
      
    • DCM Extraction: Dissolve the residue in Dichloromethane (DCM) first, then pour the organic phase into a stirred, buffered aqueous solution (Sodium Acetate or NaHCO

      
      ).
      

Decision Logic & Workflows

Diagram 1: Reaction Optimization Logic

Use this decision tree when the standard protocol fails.

ChlorinationLogic Start Start: Naphthyridine Dione + Neat POCl3 (Reflux) Check Check LCMS/TLC (2-4 Hours) Start->Check Result1 Conversion < 50%? Check->Result1 No Reaction Result2 Mono-Cl Product Only? Check->Result2 Stalled Success Full Conversion Check->Success Complete Action1 Add Base Catalyst (N,N-Dimethylaniline) Result1->Action1 Action2 Add PCl5 (1.0 eq) Increase Temp Result2->Action2 Workup Proceed to Safety Quench Success->Workup Action1->Check Retest Action2->Check Retest

Caption: Logic flow for addressing stalled chlorination reactions due to substrate deactivation.

Diagram 2: The "Reverse Quench" Safety Protocol

Critical for preventing thermal runaway and ensuring product stability.

QuenchProtocol Rxn Crude Reaction Mixture Step1 1. Rotovap (Remove excess POCl3) Rxn->Step1 Step2 2. Dilute Residue in DCM or Toluene Step1->Step2 Action SLOW Addition (Dropwise) Step2->Action QuenchVessel Quench Vessel: Ice + NaOAc (aq) Temp < 10°C QuenchVessel->Action Final Phase Separation (No Emulsion) Action->Final

Caption: The "Reverse Quench" workflow designed to minimize exotherms and prevent emulsion formation.

Experimental Protocols

Table 1: Common Additives & Conditions
Additive / ConditionRoleRecommended LoadingWhen to Use
N,N-Dimethylaniline Acid Scavenger / Catalyst1.0 – 2.0 eqStandard additive. Prevents protonation of ring nitrogens.
PCl

Chlorinating Booster1.0 – 1.5 eqWhen converting "diones" and the second carbonyl is sluggish.
LiCl / Et

NCl
Chloride Source0.5 – 1.0 eqIncreases [Cl-] concentration to speed up the S

Ar step.
Toluene (Solvent) Diluent5 – 10 VolTo prevent tar formation or if reaction temperature >110°C is unsafe.
Protocol A: The "Robust" Standard (Recommended)

Best for 1,5-naphthyridine-2,6-dione to 2,6-dichloro-1,5-naphthyridine.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl

    
     drying tube (or N
    
    
    
    line).
  • Charge: Add Naphthyridine dione (1.0 eq) and PCl

    
     (1.5 eq).
    
  • Solvent: Add POCl

    
     (10–15 volumes).
    
  • Catalyst: Slowly add N,N-dimethylaniline (1.0 eq) at room temperature. Note: Exotherm possible.[2][3][4]

  • Reaction: Heat to reflux (approx 110°C) for 4–6 hours. Monitor by LCMS (aliquot quenched in MeOH).

  • Workup (Critical):

    • Cool to 40°C.

    • Concentrate under reduced pressure to remove ~80% of POCl

      
      .
      
    • Dilute residue with DCM.

    • Pour slowly into a stirred mixture of Ice/Sat. NaHCO

      
      .
      
    • Separate organic layer, dry over MgSO

      
      , and concentrate.
      
Protocol B: The "Force Majeure" (Sealed Tube)

For extremely deactivated substrates (e.g., nitro-substituted naphthyridines).

  • Vessel: Heavy-walled pressure vial (microwave vial or pressure tube).

  • Charge: Substrate (1.0 eq), POCl

    
     (5 vol), Toluene (5 vol), and Diisopropylethylamine (DIPEA, 1.5 eq).
    
  • Reaction: Seal and heat to 130°C behind a blast shield for 2 hours.

  • Safety: Allow to cool to RT completely before opening.

Safety: The Quenching Hazard[5]

WARNING: The hydrolysis of POCl


 is exothermic and can exhibit an "induction period."
  • The Danger: If you add water to cold POCl

    
    , two phases form. No immediate reaction occurs.[5] As the mixture is stirred and warms, the hydrolysis triggers essentially all at once, causing a thermal runaway/eruption.
    
  • The Rule: Always use the Reverse Quench method (Reaction mixture added TO water).

  • The Buffer: Use Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    ) in the quench water. Acidic hydrolysis generates HCl and H
    
    
    
    PO
    
    
    , which can degrade acid-sensitive chloronaphthyridines.

References

  • Reaction Mechanism & Activation

    • March's Advanced Organic Chemistry, 8th Edition.
    • Common Organic Chemistry. "POCl3 Mechanism for Activated Chlorine Formation." Link

  • Naphthyridine Synthesis Specifics

    • Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2000. (Foundational text on naphthyridine reactivity).
    • M.D.P.I. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 2020.[3][6][7] Link

  • Safety & Process Chemistry

    • BenchChem.[2] "Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Link

    • Organic Process Research & Development. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." ACS Publications, 2010. Link

Sources

Optimization

Controlling tautomerization in 1,5-naphthyridine-2,4-dione analysis

A Guide to Understanding and Controlling Tautomerization Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine-2,4-dione derivatives. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Controlling Tautomerization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine-2,4-dione derivatives. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical challenges posed by tautomerism in this important class of heterocyclic compounds. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of targets like topoisomerase I and TGF-β type I receptors.[1][2][3] However, the inherent tautomerism of the 2,4-dione system can lead to significant complications in analysis and interpretation. This guide is designed to provide both foundational knowledge and actionable protocols to ensure the accuracy and reproducibility of your experimental results.

Part 1: Foundational Concepts

Q1: What are the primary tautomeric forms of 1,5-naphthyridine-2,4-dione?

The 1,5-naphthyridine-2,4-dione core can exist in a dynamic equilibrium between several prototropic tautomers. The migration of a proton, typically between oxygen and nitrogen atoms, results in distinct structural isomers that can coexist in solution.[4][5] The principal forms are the diketo, keto-enol, and dienol tautomers. Understanding this equilibrium is the first step in controlling it.

tautomers cluster_equilibrium Tautomeric Equilibrium diketo Dione (Keto-Keto) -NH-C=O -NH-C=O keto_enol Keto-Enol -N=C-OH -NH-C=O diketo->keto_enol H⁺ shift dienol Dienol -N=C-OH -N=C-OH keto_enol->dienol H⁺ shift

Caption: Prototropic tautomerism in the 1,5-naphthyridine-2,4-dione scaffold.

The position of this equilibrium is not fixed; it is highly sensitive to environmental factors, which is the primary source of analytical challenges. In many heterocyclic systems, the equilibrium is often displaced towards the less aromatic tautomer, such as the pyridone form over the hydroxypyridine form.[6]

Q2: Which factors influence the tautomeric equilibrium?

Controlling tautomerization requires manipulating the factors that govern the equilibrium. The relative stability of each tautomer is dictated by a combination of intramolecular and intermolecular forces.

  • Solvent Polarity and Hydrogen Bonding: This is often the most dominant factor. Polar protic solvents (e.g., water, methanol) can stabilize more polar tautomers, like the dione form, through hydrogen bonding.[7] Conversely, non-polar aprotic solvents (e.g., CCl₄, chloroform) tend to favor less polar tautomers, such as the enol form, which can be stabilized by strong intramolecular hydrogen bonds.[7][8] The hydrogen-bonding basicity of the solvent can almost completely control the equilibrium in some cases.[7]

  • pH: The ionization state of the molecule can lock it into a specific tautomeric form. At acidic or basic pH, the formation of anions or cations can significantly shift the equilibrium, a phenomenon often observed in UV-Vis spectroscopic studies of azo dyes where pH changes alter the predominant tautomer.[9]

  • Temperature: Temperature changes can shift the equilibrium, providing a method to determine the thermodynamic parameters (ΔH, ΔS) of the tautomerization process.[8][10] Generally, higher temperatures may favor a different tautomeric population.

  • Concentration: In some systems, particularly where intermolecular hydrogen bonding leads to dimerization or aggregation, concentration can affect the observed tautomeric ratio.

  • Substituents: Electron-withdrawing or electron-donating groups on the naphthyridine ring can alter the acidity of the mobile protons and the stability of the resulting double bonds, thereby influencing the preferred tautomer.[11]

Part 2: Troubleshooting Analytical Techniques

This section provides specific troubleshooting guidance for common analytical methods used to characterize 1,5-naphthyridine-2,4-dione derivatives.

Troubleshooting NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for studying tautomerism because the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each coexisting species.[12][13]

Q3: My ¹H NMR spectrum shows broad peaks instead of sharp signals for the N-H or O-H protons. What's happening?

Cause: This is a classic sign of chemical exchange. If the rate of interconversion between tautomers is comparable to the NMR timescale, the signals for the exchanging protons (and adjacent carbons) can broaden or coalesce into a single, averaged signal.[14]

Solutions:

  • Lower the Temperature: Cooling the NMR probe slows down the rate of tautomeric interconversion. If the exchange is slowed sufficiently, you may be able to "freeze out" the individual tautomers, resulting in sharp, distinct peaks for each form. This is a common strategy to obtain thermodynamic information.[14]

  • Change the Solvent: As discussed, the solvent has a profound effect on the equilibrium.

    • Switch to a non-polar, aprotic solvent like CDCl₃ or acetone-d₆ to favor a single, intramolecularly hydrogen-bonded enol tautomer.[15]

    • Use a hydrogen-bond-accepting solvent like DMSO-d₆, which can stabilize specific forms by forming strong intermolecular hydrogen bonds, potentially slowing the exchange.

Q4: I am struggling to assign peaks because I'm not sure which tautomer is which. How can I definitively assign the signals?

Cause: Without reference points, assigning spectra of a tautomeric mixture can be ambiguous. The chemical shifts of ¹H, ¹³C, and ¹⁵N are primary parameters used in these studies.[12]

Solutions:

  • Use Model Compounds ("Locked" Derivatives): Synthesize N-methyl and O-methyl derivatives. An N-methyl derivative locks the molecule in a keto-like form, while an O-methyl derivative mimics the enol form. These compounds provide unambiguous chemical shifts for each tautomer, which can then be used to assign the spectrum of your mixture.[4]

  • 2D NMR Spectroscopy: Use techniques like HSQC and HMBC to correlate proton and carbon signals. This can help piece together the connectivity for each distinct tautomer present in the mixture.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict the chemical shifts for each tautomer.[12] Comparing the calculated spectra with your experimental data can provide strong evidence for peak assignments. A good correlation between experimental and calculated shifts has been demonstrated for similar heterocyclic systems.

Protocol: Quantitative Analysis of Tautomeric Ratio by ¹H NMR

This protocol provides a framework for accurately determining the equilibrium constant (K_T) between tautomers.

  • Sample Preparation: Prepare a solution of known concentration in the desired deuterated solvent. Ensure the solvent is of high purity to avoid trace acid or base contaminants that could catalyze exchange.

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (d1), typically 5 times the longest T₁ of the protons being integrated. This is crucial for accurate quantification.

    • Acquire the spectrum at a controlled and recorded temperature.

  • Signal Selection & Integration:

    • Choose well-resolved, non-overlapping signals that are unique to each tautomer. Protons on substituents or in the aromatic backbone are often ideal.

    • Carefully integrate the selected signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[13]

  • Calculation: Calculate the equilibrium constant, K_T = [Tautomer A] / [Tautomer B], from the integral ratios.

ParameterDiketo Tautomer (Typical Range)Keto-Enol Tautomer (Typical Range)Rationale
¹H N-H (ppm) 10.0 - 12.011.0 - 13.0 (intramolecular H-bond)The enol's intramolecular H-bond often deshields the remaining N-H proton.
¹H O-H (ppm) N/A12.0 - 15.0Strongly deshielded due to the intramolecular hydrogen bond.
¹³C C=O (ppm) 160 - 175170 - 185 (remaining C=O)The chemical environment of the carbonyl carbon changes significantly.
¹³C C-OH (ppm) N/A155 - 165Appearance of a carbon with enolic character.
Note: These are estimated ranges. Actual values are highly dependent on the specific molecule, solvent, and temperature.
Troubleshooting UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive for studying tautomeric equilibria, especially when the different forms have distinct chromophores and thus different absorption maxima (λ_max).[16][17]

Q5: My UV-Vis spectrum changes over time or with slight changes in sample preparation. Why is it not stable?

Cause: The tautomeric equilibrium may be slow to establish or sensitive to trace impurities.

Solutions:

  • Allow for Equilibration: After preparing a solution, allow it to sit in the cuvette for a period (e.g., 10-30 minutes) before measurement to ensure the tautomeric equilibrium has been reached. Monitor the spectrum over time until it becomes stable.

  • Control pH with Buffers: If your compound has acidic or basic sites, trace impurities from the solvent or glassware can alter the pH and shift the equilibrium. Using a buffer solution (e.g., 10-25 mM) can maintain a constant pH and produce stable, reproducible spectra.[18]

  • Use High-Purity Solvents: Ensure you are using spectroscopic grade solvents to minimize contaminants.

Q6: How can I use UV-Vis to quantify the tautomer ratio? The spectra of the two forms are overlapping.

Solution: Chemometric Analysis and Isosbestic Points

  • Identify Isosbestic Points: An isosbestic point is a wavelength at which the molar absorptivity of two interconverting species is equal. The presence of a sharp isosbestic point when you vary a parameter like pH or solvent ratio is strong evidence for a two-component equilibrium.[20]

  • Multivariate Analysis: With the pure spectra of each tautomer, you can use computational methods or linear algebra to deconvolve the spectrum of the mixture and determine the contribution of each component.

workflow cluster_actions Corrective Actions start Inconsistent Analytical Results (NMR, HPLC, UV-Vis) check_solvent Is the solvent system controlled? (Purity, pH, Buffer) start->check_solvent check_temp Is temperature controlled? check_solvent->check_temp Yes drive_equilibrium Force equilibrium to one side. check_solvent->drive_equilibrium No analyze_mixture Equilibrium is present. Characterize the mixture. check_temp->analyze_mixture Yes thermostat Use column oven / thermostat check_temp->thermostat No end Consistent Results analyze_mixture->end Proceed with Quant/Qual use_hplc_buffer Use buffered mobile phase (e.g., 20mM Phosphate) drive_equilibrium->use_hplc_buffer use_aprotic Switch to aprotic solvent (e.g., Acetonitrile, THF) drive_equilibrium->use_aprotic

Caption: Troubleshooting workflow for inconsistent analytical results due to tautomerism.

Troubleshooting HPLC Analysis

In High-Performance Liquid Chromatography (HPLC), the presence of multiple tautomers can lead to peak splitting, broad peaks, or drifting retention times, making quantification unreliable.[18]

Q7: I am seeing split or broad peaks for my pure compound. Is my column failing?

Cause: Not necessarily. If the interconversion between tautomers is slow enough relative to the chromatographic separation time, the individual tautomers can separate on the column, resulting in two or more peaks for a single compound. If the interconversion is on a similar timescale, it can lead to severe peak broadening.[21]

Solutions:

  • Modify the Mobile Phase to Shift Equilibrium: The goal is to force the equilibrium to favor a single tautomer on the column.

    • Control pH: Add a buffer to the mobile phase. For many nitrogen-containing heterocycles, a slightly acidic mobile phase (e.g., pH 2-4 using formic acid or TFA) can protonate the molecule, locking it into a single cationic form. Conversely, a basic mobile phase might favor a single anionic form. A constant ionization state is key.[18]

    • Change Solvent: If the separation is compatible, switching from a protic solvent (methanol) to an aprotic solvent (acetonitrile) can change the hydrogen-bonding environment and may favor a single tautomer.[22]

  • Adjust Temperature: Use a column oven. Increasing the temperature can sometimes increase the rate of interconversion so that it becomes "fast" on the chromatographic timescale, resulting in a single, sharp, averaged peak. Conversely, decreasing the temperature might slow the interconversion enough to achieve baseline separation of the two tautomers.[22]

Q8: My retention times are drifting between runs. What could be the cause?

Cause: Inconsistent mobile phase preparation or slow column equilibration can lead to a drifting tautomeric equilibrium on the column surface.

Solutions:

  • Ensure Robust Mobile Phase Preparation: If using a buffer, ensure it is accurately prepared and that the pH is consistent for every batch. Small changes in pH (as little as 0.1 units) can significantly alter retention times for ionizable compounds.[22]

  • Thoroughly Equilibrate the Column: When changing mobile phases, ensure the column is fully equilibrated. This may require flushing with 10-20 column volumes of the new mobile phase before starting your analysis.[23][24]

Part 3: Frequently Asked Questions (FAQs)

Q9: Can I use mass spectrometry to study the tautomers?

Yes, mass spectrometry (MS) can be a very sensitive method for studying tautomeric equilibria in the gas phase, as it can detect minor forms that are invisible to other techniques.[21] However, interpretation is complex. The ionization process can alter the tautomeric ratio, and fragmentation patterns may not be unique to a single tautomer.[25] Therefore, while MS is a powerful tool, it should ideally be combined with other techniques like NMR or computational studies for a complete picture.[21]

Q10: Does tautomerization affect the biological activity of my 1,5-naphthyridine-2,4-dione derivatives?

Absolutely. Tautomerism can have a profound impact on drug properties.[26] Different tautomers have different shapes, hydrogen bonding patterns, and lipophilicity. One tautomer may bind to a biological target with high affinity, while another may be inactive. For example, the hydrogen-bonding array of a molecule can switch from an acceptor-donor-acceptor (ADA) pattern to a donor-acceptor-acceptor (DAA) pattern upon tautomerization, completely changing its potential for molecular recognition.[27] It is therefore critical to know which tautomer is the biologically active species.

Q11: In drug development, which tautomer should I focus on optimizing?

The focus should be on the tautomer that is predominant under physiological conditions (aqueous environment, pH ~7.4). However, the ability of the compound to adopt a different tautomeric form within the less polar, confined environment of a receptor's active site is also a critical consideration. Understanding the tautomeric behavior in both aqueous and non-polar environments is key to successful structure-activity relationship (SAR) studies.

References

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. MDPI Encyclopedia. [Link]

  • Cheeseman, M., & Ndi, R. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

  • Fesenko, A. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

  • Furlong, J. J. P., et al. Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI, Repositorio Institucional de la UNLP. [Link]

  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Claramunt, R. R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Gora, R. W., et al. (2010). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC, NIH. [Link]

  • Vivas-Reyes, R., et al. (2015). Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. Journal of Molecular Structure. [Link]

  • McNeill, J. N., et al. (2020). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. OSTI.GOV. [Link]

  • Gázquez, A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

  • Antonov, L. (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link]

  • Allegretti, P. E., et al. (2005). Tautomeric Equilibria Studies by Mass Spectrometry. ResearchGate. [Link]

  • Mack, J., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Jacquemin, D., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.pr@UCLouvain. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU. [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]

  • Tighadouini, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. SCIRP. [Link]

  • Quimitube. (n.d.). Tautomerism in aromatic heterocycles. Quimitube. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Elguero, J., & Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]

  • Tautz, T., et al. (2013). Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. Computational. The Royal Society of Chemistry. [Link]

  • Filo. (2025). Explain tautomerism in heterocycles. Filo. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]

  • KNAUER. (n.d.). Application Note - HPLC Troubleshooting. KNAUER. [Link]

  • Alkorta, I., et al. (2002). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. RSC Publishing. [Link]

  • Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Patel, K. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • Nguyen, H. D. Q., et al. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Science and Technology. [Link]

Sources

Troubleshooting

High-temperature synthesis challenges for brominated heterocycles

Specialized Technical Support for Brominated Heterocycle Synthesis Status: Operational Operator: Senior Application Scientist Ticket Scope: High-Temperature Synthesis, C-Br Bond Instability, Regioselectivity Loss Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Technical Support for Brominated Heterocycle Synthesis

Status: Operational Operator: Senior Application Scientist Ticket Scope: High-Temperature Synthesis, C-Br Bond Instability, Regioselectivity Loss

Introduction: The Thermal Paradox

Welcome to the support center. You are likely here because your brominated heterocycle (pyridine, thiophene, indole, etc.) is failing under thermal stress.

The Core Problem: You face a "Goldilocks" paradox. You need high temperatures (


) to overcome the activation energy for cross-couplings or nucleophilic substitutions on deactivated rings. However, the C-Br bond in electron-deficient heterocycles is inherently labile. Under heat, it becomes susceptible to hydrodebromination  (vanishing bromine), halogen dance  (migrating bromine), or radical polymerization  (tar formation).

Below are the three most common "Error Codes" our users encounter, with validated protocols to resolve them.

Ticket #01: The "Vanishing Bromine" (Hydrodebromination)

User Complaint: "I am running a Suzuki coupling on a 2-bromo-pyridine derivative at


. The starting material is consumed, but I'm isolating the de-brominated heteroaryl (M-Br+H) instead of the biaryl product."
Root Cause Analysis

This is a classic competition between Transmetallation (desired) and


-Hydride Elimination/Reduction  (undesired).
In high-temperature Pd-catalyzed couplings, your solvent or base is acting as a hydride donor.
  • DMF/DMA: Decompose at high

    
     to form dimethylamine, a reductant.
    
  • Alcohols (Isopropanol/Ethanol): Undergo

    
    -hydride elimination on the Pd center, forming a Pd-H species that reduces your ring.
    
The "Hydride Detour" Mechanism

Caption: Competition between the desired transmetallation cycle (green) and the hydrodebromination "detour" (red) caused by hydride donors.

Troubleshooting Protocol: The "Inert Switch"

Do not rely on standard "Suzuki conditions" for sensitive bromides.

  • Eliminate Hydride Donors:

    • STOP: Using DMF, DMA, or secondary alcohols (IPA).

    • START: Switch to Toluene (non-polar) or t-Amyl Alcohol (sterically hindered, resists

      
      -hydride elimination).
      
  • Ligand Acceleration:

    • Use bulky, electron-rich phosphines like

      
        or CataCXium A . These accelerate the transmetallation step, ensuring the cross-coupling happens faster than the side-reaction.
      
  • The "Finkelstein" Patch (Pro Tip):

    • Add 5–10 mol% CuI and NaI (2 equiv).

    • Logic: This generates the transient Aryl-Iodide in situ. The C-I bond undergoes oxidative addition much faster than C-Br, allowing you to lower the reaction temperature below the threshold of solvent decomposition.

Ticket #02: The "Moving Target" (Halogen Dance)

User Complaint: "I treated 2-bromothiophene with LDA to functionalize the 5-position. NMR shows the functional group is there, but the bromine has moved to the 3-position (or 4-position)."

Root Cause Analysis

You have triggered the Base-Catalyzed Halogen Dance (BCHD) . On heteroaromatic rings, the proton ortho to the bromine is acidified. However, the lithiated species is thermodynamically unstable. If the temperature is too high (even


 is often "too high"), the lithium and bromine will swap places to find the most thermodynamically stable configuration (often stabilizing the negative charge between two heteroatoms or halogens).
Mechanism: The Thermodynamic Slide

Caption: The halogen dance is driven by thermodynamics. Once the kinetic barrier is breached by heat, the bromine migrates to the most stable position.

Troubleshooting Protocol: Flash Chemistry

Batch reactors are often too slow to beat the kinetics of the dance.

  • The "Cryogenic Stop":

    • If you must use batch, cool strictly to

      
       .
      
    • Pre-cool the electrophile. Add it immediately after the base. Do not soak.

  • The "Flow Fix" (Recommended):

    • Use a Continuous Flow Reactor (Microreactor).

    • Residence Time: Set to

      
       seconds.
      
    • Logic: In flow, you can generate the unstable lithiated species and quench it with the electrophile before the halogen dance rearrangement can occur. This is the only reliable way to scale up these reactions without scrambling.

Ticket #03: Thermal Runaway & Tars

User Complaint: "Scaling up my NBS bromination of a methyl-heterocycle resulted in a violent exotherm and a black tar. Yield is <20%."

Root Cause Analysis

Radical brominations (Wohl-Ziegler) are chain reactions.

  • Thermal Accumulation: In batch, the initiation (homolytic cleavage of N-Br) has an induction period. Once it starts, the heat generated accelerates further decomposition, leading to a runaway.

  • Concentration Effect: High local concentrations of NBS at high temperatures promote polymerization of electron-rich heterocycles.

Troubleshooting Protocol: Dosing Control
ParameterBatch Protocol (Risky)Optimized Protocol (Safe)
Reagent Addition All NBS added at start (Dump & Stir)Portion-wise (solid) or Syringe Pump (solution)
Initiator AIBN at reflux (

)
V-40 (low temp initiator) or LED Photo-initiation
Solvent

(Banned/Toxic)
Acetonitrile or Trifluorotoluene
Temp Control Reflux (uncontrolled)Ramp & Soak : Hold at

, initiate, then slow ramp.

Safety Override: If the reaction mixture turns from orange/red to dark brown/black rapidly, quench immediately with aqueous Sodium Thiosulfate. This indicates polymerization is outcompeting functionalization.

References

  • Schnürch, M., et al. (2007).[1] Halogen dance reactions—A review. Chemical Society Reviews.[1] Link

  • Yoshida, J., et al. (2011). Flash Chemistry: Flow Chemistry that Cannot Be Done in Batch. Chemical Reviews. Link

  • Guan, M., et al. (2021).[2] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis. Organic Process Research & Development. Link[2]

  • Navarro, O., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination. eScholarship. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione

This guide provides a comprehensive framework for the structural elucidation of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] The naphthyridine core is a recognized "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[2][3] Accurate and unambiguous characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research data.[1][4]

Here, we prioritize Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of characterization, detailing the expected ¹H and ¹³C spectral features and the critical role of two-dimensional (2D) experiments. We then objectively compare and integrate this data with insights from two essential, orthogonal techniques: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-technique approach creates a self-validating system, providing an unassailable confirmation of the molecular structure.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC numbering scheme for the 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione core is used throughout this guide.

Caption: IUPAC numbering for 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione.

Part 1: Primary Characterization via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[5][6] For a novel or sparsely documented compound like 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione, a combination of 1D and 2D NMR experiments is not just recommended, but essential for unambiguous assignment.[7][8]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its high polarity is often necessary to dissolve polar heterocyclic compounds, and its residual solvent peak (~2.50 ppm) typically does not interfere with key signals.[9][10] The labile amide/lactam protons (N-H) are also more likely to be observed in DMSO-d₆.

  • N-H Protons (H1, H3): Two distinct, broad singlets are expected in the downfield region, likely between δ 10.0 - 12.0 ppm . The exact chemical shift will be sensitive to concentration and residual water content. Their broadness is characteristic of exchangeable protons.

  • Aromatic Protons (H6, H8): The pyridine-like ring contains two protons. H8 is expected to be a doublet due to coupling with H6 (a meta-coupling, ⁴J). H6 is expected to be a doublet of doublets, coupling to both H8 and the distant H3 proton (a long-range coupling). Given the electron-withdrawing nature of the adjacent nitrogen and the dione ring, these protons will be downfield, likely in the δ 7.5 - 8.5 ppm range.

  • Methylene Proton (H3): A singlet is expected for the proton at the C3 position, likely appearing around δ 3.5 - 4.5 ppm . Its chemical shift is influenced by the adjacent carbonyl groups and the aromatic system.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom, offering a direct count of the carbon environments.[6]

  • Carbonyl Carbons (C2, C4): The two carbonyl carbons in the dione ring are expected to be the most downfield signals, typically in the δ 160 - 175 ppm range.

  • Aromatic/Vinylic Carbons (C4a, C8a, C6, C7, C8):

    • C7 (C-Br): The carbon directly attached to the bromine atom will be significantly shifted. Its resonance is expected around δ 115 - 125 ppm .

    • C6, C8: These carbons, adjacent to nitrogen and influenced by the bromine, will likely appear between δ 120 - 140 ppm .

    • C4a, C8a: The bridgehead carbons will be in the aromatic region, likely between δ 140 - 155 ppm .

  • Methylene Carbon (C3): The C3 carbon is expected to be the most upfield signal, likely in the δ 35 - 50 ppm range.

The Necessity of 2D NMR for Unambiguous Assignment

For a definitive structural proof, 2D NMR experiments are indispensable. They provide connectivity information that resolves any ambiguities from 1D spectra.[7]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the coupling between H6 and H8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign H6 to C6, H8 to C8, and H3 to C3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:

    • H8 correlating to C4a and C6.

    • H6 correlating to C8 and C4a.

    • H3 correlating to C2, C4, C4a, and C8a, confirming the connectivity of the dione ring to the rest of the scaffold.

| Table 1: Predicted NMR Data for 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione in DMSO-d₆ | | :--- | :--- | :--- | :--- | | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | | 1 | ~11.5 | br s | - | | 2 | - | - | ~165 | | 3 | ~4.0 | s | ~40 | | 4 | - | - | ~162 | | 4a | - | - | ~150 | | 6 | ~8.0 | d | ~125 | | 7 | - | - | ~120 | | 8 | ~8.4 | d | ~135 | | 8a | - | - | ~148 |

Note: These are estimated values based on published data for similar naphthyridine and heterocyclic structures.[11][12][13] Actual experimental values may vary.

Part 2: Comparison with Orthogonal Analytical Techniques

While NMR provides the structural blueprint, integrating data from other techniques provides absolute confidence in the material's identity and purity.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound, serving as a primary check of the chemical formula.[15]

  • Key Information Provided: Confirmation of the molecular mass. For C₈H₅BrN₂O₂, the expected monoisotopic mass is approximately 239.95 u.

  • The Bromine Isotope Pattern: The most powerful feature of MS for this compound is the unmistakable isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[16] This results in two molecular ion peaks in the mass spectrum:

    • M+ peak: Corresponding to the molecule containing ⁷⁹Br.

    • M+2 peak: Corresponding to the molecule containing ⁸¹Br, with nearly identical intensity to the M+ peak. This characteristic 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule.[16][17] High-resolution mass spectrometry (HRMS) can further provide the exact mass to within a few parts per million, confirming the elemental composition.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[19][20]

  • Key Information Provided: Confirmation of key functional groups.

  • Expected Absorption Bands:

    • N-H Stretching: A broad absorption band between 3100-3300 cm⁻¹ would confirm the presence of the N-H groups in the lactam rings.

    • C=O Stretching: Strong, sharp absorption bands between 1650-1750 cm⁻¹ are characteristic of the two carbonyl (amide/lactone) groups. The exact position can give clues about ring strain and conjugation.[21]

    • C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region would correspond to the aromatic ring vibrations.

| Table 2: Comparison of Analytical Techniques | | :--- | :--- | :--- | :--- | | Technique | Information Provided | Strengths | Limitations | | NMR | Detailed atomic connectivity, chemical environment, 3D structure | Unambiguous structure elucidation, non-destructive | Lower sensitivity, requires soluble sample, can be time-consuming | | MS | Molecular weight, elemental formula (HRMS), isotopic information | High sensitivity, confirms molecular formula, bromine pattern is definitive | Destructive, provides little structural connectivity information | | FTIR | Presence of functional groups (C=O, N-H, etc.) | Fast, non-destructive, requires minimal sample | Provides limited structural detail, spectra can be complex |

Part 3: Integrated Analytical Workflow and Experimental Protocols

A robust characterization strategy follows a logical progression, using each technique to validate the others.

cluster_0 Characterization Workflow Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR_MS Initial Screening (FTIR & MS) Purification->FTIR_MS Purity Check NMR_Acq Comprehensive NMR Analysis (1D & 2D NMR) FTIR_MS->NMR_Acq Proceed if MW & FGs match Data_Int Data Integration & Structure Confirmation NMR_Acq->Data_Int Final_Report Final Characterized Compound Data_Int->Final_Report Unambiguous Structure

Caption: A typical workflow for the characterization of a novel compound.

Detailed Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the steps for acquiring high-quality NMR data suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione.

    • Transfer the solid to a clean, dry standard 5 mm NMR tube.

    • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is critical.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal from the DMSO-d₆.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire with a standard pulse program. Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds. Acquire at least 16 scans for good signal-to-noise.

    • ¹³C{¹H} Spectrum: Acquire with proton decoupling. Use a standard pulse program (e.g., zgpg30). A longer relaxation delay (e.g., 5 seconds) may be needed for quaternary carbons. Acquire several hundred to several thousand scans depending on sample concentration.

    • COSY: Use a standard gradient-selected COSY sequence.

    • HSQC: Use a standard gradient-selected HSQC sequence optimized for one-bond J(CH) coupling of ~145 Hz.

    • HMBC: Use a standard gradient-selected HMBC sequence optimized for long-range J(CH) coupling of ~8 Hz.

  • Data Processing:

    • Apply Fourier transformation to all acquired FIDs.

    • Phase correct all spectra manually.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ carbon septet to δ 39.52 ppm.

    • Integrate the ¹H spectrum and analyze peak multiplicities.

    • Analyze the 2D spectra to build the connectivity map of the molecule.

Logical Integration of Spectroscopic Data

The final structure is confirmed not by a single piece of evidence, but by the convergence of all data points.

cluster_NMR NMR Evidence cluster_MS MS Evidence cluster_FTIR FTIR Evidence center_node Confirmed Structure: 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione NMR NMR Data (¹H, ¹³C, 2D) NMR_1 Correct proton & carbon count NMR->NMR_1 NMR_2 ¹H-¹H & ¹H-¹³C correlations match scaffold NMR->NMR_2 MS Mass Spec Data MS_1 Correct Molecular Weight MS->MS_1 MS_2 M, M+2 pattern confirms one Br atom MS->MS_2 FTIR FTIR Data FTIR_1 C=O and N-H stretches present FTIR->FTIR_1 NMR_1->center_node NMR_2->center_node MS_1->center_node MS_2->center_node FTIR_1->center_node

Conclusion

The structural characterization of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione requires a methodical and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the essential framework for determining the precise atomic arrangement, their power is fully realized when corroborated by orthogonal data. Mass spectrometry provides definitive confirmation of the molecular formula and the presence of the bromine atom through its unique isotopic signature. FTIR spectroscopy offers a rapid and reliable confirmation of the key functional groups. By integrating the evidence from these three techniques, researchers can establish the structure of the target compound with the highest degree of scientific certainty, providing a solid foundation for further research in drug development and materials science.

References

  • Spectral Characteristics of 2,7-Naphthyridines. (2000). Molecules. [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (1982). Journal of Heterocyclic Chemistry. [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025). IntechOpen. [Link]

  • Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry. [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. (2012). Molecules. [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Supporting Information. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

  • Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025). ManTech Publications. [Link]

  • FTIR spectra of 2,6-Dibromo-1,5-naphthyridine (6). ResearchGate. [Link]

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ResearchGate. [Link]

  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. Journal of Chromatographic Science. [Link]

  • What is FTIR Spectroscopy?. (2023). Edinburgh Instruments. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Research in Pharmaceutical Sciences. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks. ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Book. [Link]

  • The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after... ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

  • Fourier-transform infrared spectroscopy. Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. (2021). Journal of Advanced Scientific Research. [Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSM Chemistry. [Link]

Sources

Comparative

Mass spectrometry fragmentation of brominated naphthyridines

Executive Summary This guide provides a technical comparison of mass spectrometric (MS) fragmentation pathways for brominated naphthyridines. Naphthyridines (diaza-naphthalenes) are critical scaffolds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometric (MS) fragmentation pathways for brominated naphthyridines. Naphthyridines (diaza-naphthalenes) are critical scaffolds in medicinal chemistry, particularly for antiviral and antibacterial applications. The presence of a bromine substituent introduces unique isotopic signatures and fragmentation channels that compete with the intrinsic ring-degradation pathways (e.g., HCN loss) typical of nitrogen heterocycles.

This document compares:

  • Ionization Modes: Electron Ionization (EI) vs. Electrospray Ionization (ESI).[1][2]

  • Fragmentation Channels: Halogen elimination vs. Ring cleavage.[1]

  • Isomeric Differentiation: Distinguishing 1,5-naphthyridine from 1,8-naphthyridine derivatives.

Isotopic Signature & Precursor Selection

Before analyzing fragmentation, the brominated naphthyridine must be identified by its isotopic envelope. Unlike chlorinated compounds (3:1 ratio), monobrominated naphthyridines exhibit a characteristic 1:1 doublet at




and

.
Feature

Br

Br
Observed Ratio
Exact Mass 78.9183 Da80.9163 Da~100 : 97.3 (approx 1:1)
Diagnostic Value HighHighConfirms presence of Br

Experimental Insight: In ESI-MS/MS, always select the


Br isotope (

) as the precursor ion for fragmentation studies to simplify product ion spectra. If sensitivity is low, sum the transitions of both isotopes, but be aware of the 2 Da shift in fragment ions retaining the bromine.

Comparative Fragmentation: EI vs. ESI

The fragmentation mechanism is dictated heavily by the ionization method. The choice between "Hard" (EI) and "Soft" (ESI) ionization determines whether the primary loss is a radical halogen or a neutral hydrohalic acid.

Electron Ionization (EI) – The Radical Pathway

In EI (70 eV), the molecular ion is a radical cation (


).
  • Primary Channel: Homolytic cleavage of the C-Br bond.

  • Mechanism: The radical cation stabilizes by ejecting a bromine radical (

    
    ).
    
  • Result: Formation of a naphthyridinyl cation (

    
    ).
    
  • Secondary Channel: Subsequent loss of HCN (27 Da) from the pyridine-like ring.

Electrospray Ionization (ESI) – The Even-Electron Pathway

In ESI, the precursor is typically a protonated molecule (


), an even-electron species.
  • Primary Channel: Heterolytic cleavage or rearrangement leading to the loss of neutral HBr (80/82 Da).

  • Mechanism: Protonation often occurs at the most basic nitrogen. If the bromine is proximal (ortho-like) or if the ring system allows charge migration, HBr elimination is favored to restore aromaticity or form a stable fused cation.

  • Result: Formation of a cation at

    
    .
    

Comparison Table: Key Neutral Losses

Loss SpeciesMass Shift (Da)Dominant ModeStructural Insight
Br radical (

)
-79 / -81EI Weak C-Br bond homolysis.
HBr -80 / -82ESI Proximity of proton source to Br; "Ortho effect".
HCN -27EI & ESI Characteristic of pyridine/naphthyridine ring cleavage.

-26EI Fragmentation of the carbocyclic portion (less common in naphthyridines than quinolines).

Visualizing the Fragmentation Pathway

The following diagram illustrates the competing pathways for a generic 2-bromo-1,5-naphthyridine under ESI-MS/MS conditions.

G Precursor Precursor Ion [M+H]+ (m/z 209/211) Intermediate1 Loss of HBr [M+H - 80]+ Precursor->Intermediate1 - HBr (80 Da) Intermediate2 Loss of HCN (Ring Opening) Precursor->Intermediate2 - HCN (27 Da) Product1 Fragment A (m/z 129) Intermediate1->Product1 - HCN (27 Da) Intermediate2->Product1 - Br (79 Da) Product2 Fragment B (m/z 102) Product1->Product2 - C2H2 (26 Da)

Figure 1: ESI-MS/MS fragmentation tree for Brominated Naphthyridine. Solid lines indicate the preferred even-electron pathway (loss of HBr).

Isomeric Differentiation: 1,5- vs. 1,8-Naphthyridine

Distinguishing positional isomers is the "Holy Grail" of heterocyclic mass spectrometry. For brominated naphthyridines, the position of the nitrogen atoms relative to the bromine substituent drives fragmentation intensity differences.

The "Proximity Effect" Hypothesis
  • 1,8-Naphthyridine: The nitrogen atoms are peri-planar (positions 1 and 8). If a bromine is at position 2, it is spatially close to the N at position 1.

    • Observation: Enhanced loss of HBr in ESI mode due to hydrogen bonding or proton transfer facilitation between N1 and the Br at C2.

    • Metal Adducts: 1,8-naphthyridines chelate metal ions (

      
      , 
      
      
      
      ) effectively. Doping the mobile phase with trace
      
      
      can create stable adducts
      
      
      that do not fragment easily, distinguishing them from 1,5-isomers which fragment readily.
  • 1,5-Naphthyridine: Nitrogen atoms are distal.

    • Observation: Fragmentation is dominated by pure electronic effects rather than spatial assistance. The loss of HCN is often more competitive here than in the 1,8-isomer because the ring system is less stabilized by chelation effects.

differentiation Protocol:

  • Run MS/MS on

    
    .[1]
    
  • Calculate the ratio of [M+H-HBr] / [M+H-HCN] .

  • High Ratio (>5:1): Suggests "Ortho/Peri" effect (Br near N)

    
     Likely 1,8-scaffold (or 2-bromo-1,x isomer).
    
  • Low Ratio (<2:1): Suggests distal substitution

    
     Likely 1,5-scaffold.
    

Validated Experimental Protocol (LC-QToF)

This protocol is designed for self-validation using internal standards.[1]

Instrument: Agilent 6545 Q-TOF or Thermo Orbitrap Exploris. Column: C18 Reverse Phase (e.g., Waters CORTECS, 2.1 x 100 mm, 1.6 µm).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Self-Validation Check: Verify solution clarity. Inject a "Blank" (solvent only) first to ensure no carryover.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor/Source CID: 120 V (High enough to decluster, low enough to prevent in-source fragmentation).

    • Collision Energy (CE): Ramp CE from 10 to 40 eV.

    • Why Ramp? Brominated compounds have weak C-Br bonds. Fixed high energy might obliterate the molecular ion; ramping ensures capture of both the survivor precursor and the fragments.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       (
      
      
      
      ).
    • Check for the doublet in the MS1 spectrum (Validation of Br presence).

    • Analyze MS2 for the characteristic loss of 80 Da (HBr).

References

  • Isotope Patterns & Halogen Identification

    • Source: Fiveable.[1] "Key Mass Spectrometry Fragmentation Patterns to Know."

    • URL:[Link]

  • General Fragmentation of Nitrogen Heterocycles (Naphthyridines)

    • Source: MDPI Pharmaceuticals. "Antimicrobial Activity of Naphthyridine Derivatives." (Context on Naphthyridine structures and stability).
    • URL:[Link]

  • Fragmentation of Brominated Analogs (Ketamine/Heterocycles)

    • Source: MDPI Molecules. "Study on the Mass Spectrometry Fragmentation Patterns... of Ketamine Analogues.
    • URL:[Link]

  • Isomer Differentiation Strategies

    • Source: NIH / PMC. "Differentiating the aromatic positional isomers...
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 1,5-Naphthyridine-dione and 1,8-Naphthyridine-dione Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Isomerism - A Tale of Two Scaffolds Naphthyridines, the diazanaphthalene isomers, represent a cornerstone "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Isomerism - A Tale of Two Scaffolds

Naphthyridines, the diazanaphthalene isomers, represent a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] Their unique arrangement of two fused pyridine rings endows them with a rich chemical space for derivatization, leading to a multitude of biologically active agents, from the pioneering antibacterial nalidixic acid to modern anticancer therapeutics.[1][3] Among the six possible isomers, the 1,5- and 1,8-naphthyridine cores are particularly prevalent. When these cores are further elaborated into their dione forms (e.g., 1,5-naphthyridine-2,6-dione and 1,8-naphthyridine-2,7-dione), their electronic properties and reactivity profiles diverge significantly.

This guide provides an in-depth, objective comparison of the reactivity of these two isomeric dione systems. We will move beyond simple structural depiction to explore the fundamental electronic and steric factors that govern their behavior in key synthetic transformations. Understanding these nuances is paramount for designing efficient synthetic routes and for the strategic functionalization of these scaffolds in drug discovery programs.

Core Structural and Electronic Differences: The Decisive Role of Nitrogen Placement

The reactivity of any heterocyclic system is fundamentally dictated by the distribution of electron density. In naphthyridine-diones, this is a complex interplay between the inductive electron-withdrawing effects of the two nitrogen atoms and the resonance effects of the carbonyl groups.

  • 1,5-Naphthyridine-dione : The nitrogen atoms are positioned symmetrically in a meta-like relationship to each other across the fused rings. This arrangement results in a more evenly distributed electron deficiency across the scaffold. The C4 and C8 positions are most activated towards nucleophilic attack, being para to one nitrogen and ortho to the other, and also influenced by the adjacent carbonyl groups.

  • 1,8-Naphthyridine-dione : The proximity of the nitrogen atoms at the 1 and 8 positions creates a unique electronic environment. Their lone pairs are situated in a "bay-like" region, leading to potential electronic repulsion and influencing the overall geometry and reactivity. The electron-withdrawing effects are strongly focused, making the α- and γ-positions (C2, C4, C5, C7) particularly electron-deficient and thus highly susceptible to nucleophilic attack.[4]

The presence of the dione functionality drastically enhances the electron deficiency of both ring systems, making them significantly more reactive towards nucleophiles than their parent naphthyridine counterparts and conversely, highly deactivated towards electrophiles.

Caption: Core structural and electronic differences between the isomers.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most synthetically valuable reaction for functionalizing these electron-poor scaffolds.[5] The dione functionality, by acting as a powerful electron-withdrawing group, stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[5]

  • 1,5-Naphthyridine-diones : These systems readily undergo SNAr reactions, particularly at positions activated by both a nitrogen atom and a carbonyl group. For instance, a halogen atom at the C4 position is readily displaced by a variety of nucleophiles (amines, alkoxides, thiols). The symmetrical nature of the molecule often simplifies the regiochemical outcomes. A one-step synthesis of 1,5-naphthyridine-based DYRK1A inhibitors involved an SNAr reaction with various amines at the C4 position.[6]

  • 1,8-Naphthyridine-diones : The reactivity towards nucleophiles is exceptionally high at the C4 and C5 positions due to the concerted electron-withdrawing effects of both nitrogens.[4] This high reactivity is a cornerstone of the synthesis of many amino-substituted 1,8-naphthyridines.[4] However, the steric hindrance from the adjacent peridihydrogen at C5 can influence the approach of bulky nucleophiles at C4, a factor less pronounced in the 1,5-isomer.

Feature1,5-Naphthyridine-dione1,8-Naphthyridine-dioneMechanistic Rationale
Primary SNAr Sites C4, C8C4, C5Positions are ortho/para to nitrogen atoms and activated by carbonyl groups.
Relative Reactivity HighVery HighThe proximity of both N atoms in the 1,8-isomer provides stronger, more focused activation.
Regioselectivity Generally predictable due to symmetry.Can be complex if both C4 and C5 are substituted with leaving groups. Steric factors can direct selectivity.Symmetry simplifies outcomes in the 1,5-isomer. Electronic and steric factors compete in the 1,8-isomer.
Electrophilic Aromatic Substitution (SEAr)

From a mechanistic standpoint, SEAr on these scaffolds is challenging. The two nitrogen atoms and two carbonyl groups create a profoundly electron-deficient system, strongly deactivating the rings towards electrophilic attack.[7]

  • 1,5-Naphthyridine-diones : Reactions such as nitration or halogenation require harsh, forcing conditions (e.g., strong acids, high temperatures).[7][8] When substitution does occur, it is predicted to favor the 3- and 7-positions, which are meta to the nitrogen atoms and thus the "least deactivated" sites.[7] For example, dibromination of 1,5-naphthyridine-2,6-diones has been reported.[6][9]

  • 1,8-Naphthyridine-diones : SEAr is even less favorable on this isomer. The powerful, localized deactivation makes electrophilic attack exceedingly difficult. Synthetic strategies almost exclusively rely on building the ring from already functionalized precursors or using nucleophilic substitution pathways.

Cycloaddition Reactions

While cycloaddition reactions are more commonly used to construct the naphthyridine core itself (e.g., Povarov or hetero-Diels-Alder reactions), the dione derivatives can participate in further transformations.[9][10][11]

  • 1,5-Naphthyridine-diones : The electron-deficient π-system can act as a dienophile in [4+2] cycloaddition reactions. The presence of the carbonyl groups enhances this property.

  • 1,8-Naphthyridine-diones : The dione can participate in [3+2] cycloadditions, for instance, reacting with ylides or other 1,3-dipoles, often at the C=C bond of the enone system. This provides a route to more complex, fused heterocyclic systems.[12]

Experimental Protocols: A Case Study in Nucleophilic Substitution

To provide a practical context for the discussed reactivity, we present a generalized, self-validating protocol for the comparative nucleophilic aromatic substitution on dichlorinated naphthyridine-dione precursors. The first step, chlorination, is critical as it converts the dione's hydroxyl groups (in the tautomeric enol form) into excellent chloro leaving groups using reagents like phosphorus oxychloride (POCl₃).[6]

G start Start: 1,X-Naphthyridine-dione Precursor chlorination Step 1: Chlorination Reagent: POCl₃ Temp: Reflux Outcome: Dichloro-Naphthyridine start->chlorination purify1 Workup & Purification Quench with ice, extract with DCM, column chromatography. chlorination->purify1 dichloro Intermediate: Dichloro-Naphthyridine purify1->dichloro snar Step 2: Nucleophilic Substitution (SNAr) Nucleophile: e.g., Benzylamine Base: e.g., DIPEA Solvent: NMP or DMSO dichloro->snar purify2 Workup & Purification Dilute with water, extract, recrystallize or chromatograph. snar->purify2 product Final Product: Amino-substituted Naphthyridine-dione purify2->product analysis Analysis ¹H NMR, ¹³C NMR, LC-MS Confirm regioselectivity. product->analysis

Caption: Generalized experimental workflow for SNAr on naphthyridine-diones.

Protocol: Synthesis of 4-amino-1,X-naphthyridine-dione derivatives

Part A: Synthesis of 2,4-dichloro-1,X-naphthyridine intermediate

  • Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the respective naphthyridine-dione precursor (1.0 eq).

  • Reagent Addition : Carefully add phosphorus oxychloride (POCl₃, 10 eq) to the flask.

  • Reaction : Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality: POCl₃ acts as both the solvent and chlorinating agent, converting the keto/enol groups to chlorides, which are excellent leaving groups for subsequent SNAr.

  • Workup : After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize carefully with a saturated sodium bicarbonate solution.

  • Extraction : Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the dichloro intermediate.

Part B: Nucleophilic Aromatic Substitution (SNAr)

  • Setup : In a sealed vial, dissolve the dichloro-naphthyridine intermediate (1.0 eq) in a suitable high-boiling polar aprotic solvent like NMP or DMSO.

  • Reagent Addition : Add the desired amine nucleophile (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: The base is required to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Reaction : Heat the reaction mixture to 80-120 °C and stir for 2-12 hours. The higher reactivity of the 1,8-isomer may require milder conditions or shorter reaction times compared to the 1,5-isomer. Monitor by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature and dilute with water to precipitate the product.

  • Purification : Collect the solid by filtration, wash with water, and dry. If necessary, further purify by recrystallization or column chromatography to yield the final amino-substituted product.

Implications for Drug Development

The choice between a 1,5- and 1,8-naphthyridine-dione scaffold is a strategic decision in a medicinal chemistry campaign.

  • The 1,8-naphthyridine-dione scaffold offers highly activated and predictable sites for nucleophilic attack, making it an excellent choice for libraries where diversification is desired at the C4/C5 positions. This reactivity has been exploited in the development of numerous antibacterial and anticancer agents.[2][13]

  • The 1,5-naphthyridine-dione scaffold provides a more symmetrical and potentially less reactive template. This can be advantageous when more controlled or selective functionalization is needed, or when seeking to avoid the specific binding conformations often associated with the 1,8-isomer's bay region. Derivatives have shown potent activity as kinase inhibitors, such as TGF-β type I receptor inhibitors.[3][14]

Conclusion

While 1,5- and 1,8-naphthyridine-diones are simple isomers, their reactivity profiles are distinct and non-interchangeable. The 1,8-isomer is characterized by a highly electron-deficient ring system with focused reactivity at the C4 and C5 positions, making it exceptionally well-suited for SNAr reactions. In contrast, the 1,5-isomer exhibits a more moderated and symmetrically distributed reactivity, offering different strategic advantages for synthetic derivatization. A thorough understanding of these electronic and steric underpinnings is essential for any researcher aiming to harness the full potential of these powerful heterocyclic scaffolds in the pursuit of novel therapeutics.

References

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. [Link][6][15]

  • Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(12), 2933-2937. [Link]

  • Pérez, A., et al. (2014). Synthesis of Heterocyclic Fused[6][16]naphthyridines by Intramolecular HDA Reactions. Molecules, 19(9), 13534-13556. [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link][16][17]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC, E733390. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. [Link]

  • Harris, C. S., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(21), 5914-5920. [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2694-2710. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]

  • Academia.edu. (n.d.). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • ResearchGate. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862. [Link]

  • ACS Publications. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. [Link]

  • Gou, G., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • ResearchGate. (2007). 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

  • OUCI. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • University of Illinois Chicago. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Gomes, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1494. [Link]

  • Indian Academy of Sciences. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. [Link]

  • Zhang, Y., et al. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules, 28(12), 4725. [Link]

  • Wang, Q., et al. (2013). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 18(10), 12595-12619. [Link]

  • Chem LibreTexts. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Chem LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]

  • DiVA Portal. (2017). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

  • ResearchGate. (2014). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

  • Semantic Scholar. (1956). Studies on Naphthyridines. III. Syntheses of 2, 10-Diazaanthracene and 1, 7-Naphthyridine. [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 7-Bromo-1,5-Naphthyridine Derivatives

Introduction: The Strategic Importance of Bromine in the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry and materials science, with derivatives exhibiting a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bromine in the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities including antiproliferative, antibacterial, and antiviral properties.[1][2][3] The strategic placement of a bromine atom at the 7-position does more than simply add molecular weight; it introduces a versatile synthetic handle and a powerful tool for crystal engineering. The bromo-substituent is a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive Structure-Activity Relationship (SAR) studies.[1][4]

From a structural perspective, the bromine atom is a potent halogen bond donor. This non-covalent interaction, where the electrophilic region on the halogen interacts with a nucleophile, can significantly influence molecular conformation and crystal packing.[5][6] Understanding these interactions through single-crystal X-ray diffraction is paramount, as the solid-state architecture dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are critical for drug development and the performance of organic electronic materials.[6][7] This guide provides an in-depth comparison of the crystallographic analysis of 7-bromo-1,5-naphthyridine derivatives, elucidating the experimental workflow and the profound impact of molecular structure on material properties.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined 3D crystal structure is a multi-step process where each stage is critical for success.[7][8] It is a self-validating system; a high-quality crystal is required for good diffraction data, and good data is essential for an accurate structural model.

Diagram: The Single-Crystal X-ray Crystallography Workflow

workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative (e.g., Skraup, Gould-Jacobs) purification Purification (Chromatography, Recrystallization) synthesis->purification crystallization Crystallization (Vapor Diffusion, Slow Evaporation) purification->crystallization Purity >95% is crucial mounting Crystal Mounting crystallization->mounting Select single, defect-free crystal diffraction X-ray Diffraction (Data Collection) mounting->diffraction solution Structure Solution (Direct Methods, Patterson) diffraction->solution Obtain diffraction pattern refinement Model Refinement (Least-Squares Fitting) solution->refinement validation Structure Validation (CIF Check) refinement->validation final_model final_model validation->final_model Final Structural Model

Caption: End-to-end workflow for single-crystal X-ray structure determination.

Experimental Protocol 1: Growing Diffraction-Quality Crystals

Obtaining a single crystal suitable for X-ray analysis is often the most challenging step.[7] The goal is to bring a supersaturated solution of the purified compound back to equilibrium very slowly, allowing molecules to self-assemble into an ordered lattice.

Objective: To grow single crystals of a 7-bromo-1,5-naphthyridine derivative (~10-20 mg) with dimensions >0.1 mm.

Materials:

  • Compound of interest (purity >95%)

  • A selection of high-purity solvents (e.g., THF, chloroform, acetonitrile, methanol, hexane, diethyl ether)

  • Glass vials of various sizes (e.g., 2 mL and 5 mL)

  • Parafilm

Method 1: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the compound in various solvents to find one in which it is moderately soluble.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial.

  • Evaporation: Cover the vial with parafilm and pierce it with a few pinholes. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.

  • Incubation: Place the vial in a vibration-free location and do not disturb it. Crystal growth can take several days to weeks.

Method 2: Vapor Diffusion This is often the most successful technique for growing high-quality crystals.[9]

  • Setup: Two vials are required, one fitting inside the other.

  • Inner Vial: Dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., chloroform, THF).[9]

  • Outer Vial: Add a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane).[9]

  • Diffusion: Place the inner vial inside the outer vial and seal the larger vial. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Comparative Structural Analysis: The Influence of the Bromo Substituent

The introduction of a bromine atom at the 7-position of the 1,5-naphthyridine ring induces significant changes in bond lengths, angles, and, most importantly, the landscape of intermolecular interactions compared to the parent heterocycle.

Case Study: Intermolecular Interactions in Halogenated Naphthyridines

In 7-bromo-1,5-naphthyridine derivatives, we anticipate three primary types of non-covalent interactions that dictate the supramolecular architecture:

  • Halogen Bonding (C-Br···N/O): The electron-withdrawing nature of the naphthyridine ring enhances the electrophilic character of the bromine atom, making it a strong halogen bond donor. It can form highly directional interactions with nitrogen atoms of adjacent naphthyridine rings or other hydrogen bond acceptors. These interactions are comparable in strength to conventional hydrogen bonds and are a powerful tool in crystal engineering.[6]

  • Hydrogen Bonding: If the derivative contains hydrogen bond donors (e.g., -OH, -NH2 groups), they will likely form strong hydrogen bonds, often in competition or cooperation with halogen bonds.

  • π–π Stacking: The planar aromatic naphthyridine rings are prone to stacking interactions. The arrangement can vary from a co-facial "herringbone" pattern to a "slipped-stack" arrangement, the latter of which can be beneficial for charge transport in organic semiconductor applications.[5][6]

Diagram: Key Intermolecular Interactions

interactions cluster_mol1 cluster_mol2 cluster_mol3 a 7-Bromo-1,5-naphthyridine b 7-Bromo-1,5-naphthyridine c 7-Bromo-1,5-naphthyridine a_br->b_n Halogen Bond (C-Br···N) a_n->c_ring Hydrogen Bond (if donor exists) a_ring->c_ring π-π Stacking

Caption: Potential non-covalent interactions in 7-bromo-1,5-naphthyridine crystals.

Data Comparison: Parent vs. Substituted Naphthyridine

To illustrate the effect of the bromo-substituent, the following table compares hypothetical but realistic crystallographic data for the parent 1,5-naphthyridine with a representative 7-bromo-1,5-naphthyridine derivative.

Parameter1,5-Naphthyridine (Parent)7-Bromo-1,5-naphthyridine (Representative)Rationale for Change
Molecular Formula C₈H₆N₂C₈H₅BrN₂Addition of Bromine
Molecular Weight 130.15 g/mol 224.06 g/mol Increased mass from Br atom[12][13]
Crystal System OrthorhombicMonoclinic / TriclinicThe larger, polarizable Br atom can disrupt symmetry, favoring lower symmetry space groups.
Space Group P2₁2₁2₁P2₁/c or P-1Common space groups for organic molecules.
Unit Cell Volume ~700-800 ų~800-950 ųIncreased molecular volume.
Calculated Density ~1.3-1.4 g/cm³~1.8-2.0 g/cm³Significant increase due to the heavy Br atom.
Key Interactions π–π stacking, C-H···N weak H-bondsHalogen bonding, π–π stackingThe dominant new interaction is the C-Br···N halogen bond, which often becomes the primary driver of the crystal packing.

Experimental Protocol 2: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, diffraction data is collected to determine the atomic arrangement.

Objective: To collect a high-resolution X-ray diffraction dataset.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Cryostream for low-temperature data collection (e.g., 100 K)

Procedure:

  • Crystal Mounting: Using a microscope, select a well-formed, single crystal and mount it on a glass fiber or a loop using cryo-oil.

  • Cryo-Cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: Place the mounted crystal in the X-ray beam. The diffractometer will rotate the crystal through a series of angles, collecting thousands of diffraction spots.[8] The intensity and position of each spot are recorded. A complete dataset typically requires collecting data over a full rotation of the crystal.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for absorption). This results in a file containing the reflection indices (h, k, l) and their corresponding intensities.

  • Structure Solution & Refinement:

    • Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[14][15]

    • An atomic model is built into the electron density map.

    • The model (atomic positions, displacement parameters) is refined using a least-squares algorithm to achieve the best possible fit with the experimental diffraction data. The final R-value (R1) is a measure of the agreement, with values below 5% (0.05) indicating a good quality refinement.

Conclusion: From Structure to Function

The crystal structure analysis of 7-bromo-1,5-naphthyridine derivatives provides invaluable, atom-level insights that are unattainable through other analytical techniques.[7][16] The presence of the bromine atom not only serves as a key synthetic anchor but also fundamentally directs the supramolecular assembly through potent halogen bonding and its influence on crystal packing. This comparative approach highlights how a single atomic substitution can alter the entire solid-state architecture of a molecule. This understanding is critical for researchers in drug development, enabling the rational design of crystalline forms (polymorphs, co-crystals) with optimized solubility and stability, and for materials scientists aiming to engineer materials with tailored electronic and photophysical properties.[6]

References

  • Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). (2022). MDPI. Available at: [Link]

  • X-ray Crystallography. Creative BioMart. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. (2008). PMC - NIH. Available at: [Link]

  • Crystal Growing Tips. (2015). University of Florida. Available at: [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Available at: [Link]

  • (PDF) Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1). ResearchGate. Available at: [Link]

  • Crystal structure of N-(7-di-bromo-methyl-5-methyl-1,8-naphthyridin-2-yl)benzamide-pyrrolidine-2,5-dione (1/1). (2017). PubMed. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Available at: [Link]

  • Crystallography Open Database: Search results. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. Available at: [Link]

  • Enhanced Optoelectronic Performances of the Cocrystals between 2,2′-Bi(1,8-naphthyridine) and Iodine through Strong Halogen Bonds. (2022). ACS Publications. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Available at: [Link]

  • (PDF) Crystal Structure of 3-Methyl-2-Ph. Amanote Research. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Available at: [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). Sciforum. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.
  • 1,5-Naphthyridine | C8H6N2. PubChem. Available at: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Properties of 7-Substituted Naphthyridines

Executive Summary This guide provides a technical analysis of the UV-Vis absorption properties of 7-substituted naphthyridines , with a specific focus on the 1,8-naphthyridine scaffold. These heterocycles are critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of 7-substituted naphthyridines , with a specific focus on the 1,8-naphthyridine scaffold. These heterocycles are critical in drug discovery and chemical biology due to their ability to recognize specific DNA sequences (e.g., G-G mismatches) via hydrogen bonding.

Key Insight: The "7-substituted" nomenclature in 1,8-naphthyridines often refers to the position adjacent to the ring nitrogen. Due to the


 symmetry of the unsubstituted parent 1,8-naphthyridine, position 7 is chemically equivalent to position 2. Therefore, data for 2-amino-1,8-naphthyridine  is directly applicable to 7-amino-1,8-naphthyridine.

Structural & Mechanistic Basis

The optical properties of naphthyridines arise from their fused diazanaphthalene core. The introduction of substituents at position 7 (or 2) significantly alters the electronic landscape, shifting absorption maxima (


) through auxochromic effects.
Electronic Transitions
  • 
     Transitions:  The dominant absorption bands in the UV region (200–350 nm) arise from transitions within the aromatic system.
    
  • 
     Transitions:  Weaker bands often appear at longer wavelengths, resulting from the excitation of non-bonding electrons on the ring nitrogens.
    
  • Auxochromic Shift: Electron-donating groups (EDGs) like

    
     or 
    
    
    
    at position 7 stabilize the excited state more than the ground state, causing a bathochromic (red) shift .
Structural Symmetry (1,8-Naphthyridine)

In the 1,8-naphthyridine scaffold, the numbering proceeds from one nitrogen (N1) around the rings.

  • Symmetry: The unsubstituted core is symmetric.

  • Equivalence: Substitution at C2 is identical to substitution at C7.

  • Implication: Literature referring to "2-amino-1,8-naphthyridine" describes the same chromophore as "7-amino-1,8-naphthyridine" unless the ring is asymmetrically substituted elsewhere.

Comparative Analysis: UV-Vis Data

The following table synthesizes experimental data for 7-substituted 1,8-naphthyridines and relevant comparators.

Table 1: UV-Vis Absorption Maxima of 7-Substituted Naphthyridines vs. Comparators

CompoundSubstituent (Pos 7/2)Solvent

(nm)

(M

cm

)
Key Features
1,8-Naphthyridine (Parent)-HMeOH~300 - 320~5,000Baseline UV absorption; lacks visible color.
7-Amino-1,8-naphthyridine

Buffer (pH 7)336 - 341 ~5,000 - 8,000Broad peak; significant red shift due to amino auxochrome. Used in DNA mismatch sensing.
7-Methyl-1,8-naphthyridine

MeOH~320N/AMinor red shift compared to parent; hyperconjugative effect.
7-Hydroxy-1,8-naphthyridine

(Tautomer)
DMSO/Buffer~341N/AExists in equilibrium with the keto-form (naphthyridinone); exhibits dual emission.
Quinoline (Comparator)-HEtOH3132,800Standard reference; naphthyridines generally absorb at slightly longer wavelengths due to extra N.
7-Aminoquinoline

EtOH~350N/AComparison shows similar auxochromic shift pattern.

Note: Data aggregated from spectroscopic studies on DNA-binding ligands and solvatochromic probes.

Solvatochromism & pH Sensitivity
  • Protonation: The ring nitrogens (N1, N8) can be protonated.[1] For 7-amino derivatives, protonation typically occurs at the ring nitrogen (N1), not the exocyclic amine. This often leads to a hypsochromic (blue) shift or quenching of fluorescence.

  • Solvent Polarity: Polar solvents (MeOH, DMSO) generally stabilize the excited state (dipolar), leading to slight red shifts compared to non-polar solvents (Hexane).

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol.

Objective: Determine


 and molar absorptivity (

) of a 7-substituted naphthyridine derivative.
Reagents & Equipment
  • Analyte: >98% purity 7-substituted naphthyridine (e.g., 7-amino-1,8-naphthyridine).

  • Solvent: Spectroscopic grade Methanol (MeOH) or 10 mM Sodium Phosphate Buffer (pH 7.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Workflow
  • Baseline Correction (Blanking):

    • Fill both cuvettes with pure solvent.

    • Run a baseline scan (200–600 nm).

    • Validation: Absorbance should be < 0.005 AU across the range.

  • Stock Solution Preparation:

    • Weigh ~1.0 mg of compound.

    • Dissolve in 10 mL solvent to create a ~0.5 mM stock.

    • Note: If solubility is poor in water, predissolve in minimal DMSO (<1% final vol).

  • Dilution Series (Linearity Check):

    • Prepare 3 dilutions: 10

      
      M, 25 
      
      
      
      M, 50
      
      
      M.
    • Causality: Measuring multiple concentrations verifies the Beer-Lambert Law (

      
      ) and detects aggregation (common in naphthyridines).
      
  • Measurement:

    • Scan each sample from 200 to 600 nm.

    • Record

      
      .[2][3][4][5]
      
  • Data Analysis:

    • Plot Absorbance vs. Concentration at

      
      .
      
    • Calculate

      
       from the slope of the linear regression (
      
      
      
      ).
Visualization of Workflow

UV_Protocol Start Start: Solid Sample Weigh Weigh ~1mg (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH/Buffer (Stock Solution) Weigh->Dissolve Dilute Prepare Dilutions (10, 25, 50 µM) Dissolve->Dilute Measure Scan 200-600 nm (UV-Vis Spec) Dilute->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Validate Check Linearity (Beer's Law) Measure->Validate Validate->Dilute R² < 0.99 (Aggregation) Result Calculate Molar Absorptivity (ε) Validate->Result R² > 0.99

Caption: Workflow for accurate determination of molar absorptivity, including a linearity validation loop to rule out aggregation artifacts.

References

  • Nakatani, K., et al. (2005). "Strong binding of naphthyridine derivatives to a guanine base in DNA duplexes containing an AP site."[6] Nucleic Acids Symposium Series. Link

  • BenchChem. (2025).[7] "In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine." BenchChem Technical Guides. Link

  • Mukherjee, S., et al. (2017). "Design and Synthesis of Cyclic Mismatch-Binding Ligands (CMBLs)..." ResearchGate. Link

  • PubChem. (2025).[7][8] "7-Amino-1,8-naphthyridin-2(1H)-one."[8] National Library of Medicine. Link

  • RSC Publishing. (2018). "Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides." Photochemical & Photobiological Sciences. Link(Note: Cited for comparative auxochromic effects).

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 1,5-Naphthyridine Impurity Profiling

Introduction: The Analytical Imperative for 1,5-Naphthyridine Purity The 1,5-naphthyridine scaffold is a privileged heterocyclic structure, serving as a critical building block in the synthesis of numerous active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1,5-Naphthyridine Purity

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure, serving as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its derivatives have shown a wide range of biological activities, including potential as anticancer and antileishmanial agents.[3][4] As with any API, controlling impurities is not merely a matter of regulatory compliance but a fundamental requirement for ensuring the safety and efficacy of the final drug product.[5][6] Impurities, which can arise during synthesis, purification, or storage, may be inert, reactive, or pharmacologically active, posing potential risks to patients.[7][8][9]

This guide provides a comprehensive framework for establishing a robust impurity profiling program for 1,5-naphthyridine and its derivatives. We will delve into the regulatory landscape, compare available reference standards, and present a detailed, field-proven experimental workflow. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select appropriate reference materials and implement scientifically sound analytical strategies.

The Regulatory Framework: Harmonizing Impurity Control

Global regulatory bodies have established harmonized guidelines to ensure a consistent and science-based approach to impurity control. Understanding these regulations is the first step in designing a compliant profiling strategy.

International Council for Harmonisation (ICH) Guidelines: The ICH has been instrumental in standardizing the requirements for new drug substances and products.[5][10] The key guidelines governing impurities are:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline outlines the process for identifying and qualifying impurities that arise during the manufacturing process.[11] It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[10][11]

  • ICH Q3B(R2) - Impurities in New Drug Products: This focuses on degradation products that can form during the manufacturing and storage of the final drug product.[12]

  • ICH Q2(R1) - Validation of Analytical Procedures: This provides a detailed methodology for validating the analytical procedures used to detect and quantify impurities, ensuring they are suitable for their intended purpose.[13][14][15]

Pharmacopeial Standards (USP & EP): The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official public standards for medicines.

  • USP General Chapter <1086> Impurities in Drug Substances and Drug Products: This chapter provides definitions and guidance on controlling process-related impurities and degradation products.[6][7][16][17][18]

  • EP General Monograph "Substances for Pharmaceutical Use": This monograph, along with the general chapter on impurity control, sets the standards for substances used in medicinal products within Europe, emphasizing the control of specified, unspecified, and total impurities.[19]

U.S. Food and Drug Administration (FDA) Guidance: The FDA provides guidance that aligns with ICH principles, offering specific recommendations for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs).[20][21] The guidance emphasizes that specifications for a drug substance must include a list of impurities, and acceptance criteria should be established based on safety data or comparison to the reference listed drug.[20]

The core principle of these guidelines is the establishment of thresholds:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[17]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[17][21]

Understanding Potential Impurities in 1,5-Naphthyridine Synthesis

A thorough understanding of the synthetic route is critical for predicting potential process-related impurities. Common synthetic strategies for the 1,5-naphthyridine core, such as the Skraup or Friedländer reactions, involve multi-step processes where starting materials, intermediates, by-products, and reagents can carry over into the final API.[22][23]

  • Starting Material Carryover: Unreacted aminopyridine precursors.

  • Intermediates: Incompletely cyclized or transformed intermediates.[18]

  • By-products: Isomeric naphthyridines or products from side reactions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in cross-coupling reactions.[16]

Degradation products can also form due to factors like light, temperature, pH, or interaction with excipients.[18] Proactively synthesizing and characterizing these potential impurities is a cornerstone of developing a specific and robust analytical method.

A Comparative Guide to Reference Standards

The accuracy of any impurity quantification relies directly on the quality of the reference standards used for calibration. These materials are broadly categorized, and selecting the appropriate grade is a critical experimental choice.

  • Primary Standards (Pharmacopeial): These are the highest quality standards, established by pharmacopeias like USP and EP. They are used to calibrate secondary standards and are considered the definitive reference.

  • Certified Reference Materials (CRMs): Produced by accredited bodies (e.g., under ISO 17034), CRMs come with a comprehensive certificate detailing their certified property value, uncertainty, and traceability.[24][25][26] They are ideal for ensuring the accuracy and metrological traceability of measurements.

  • Secondary Standards (Working Standards): These are standards qualified against a primary standard. They are used for routine quality control and are a cost-effective alternative for daily laboratory operations.[27] Their certificates typically demonstrate traceability to primary pharmacopeial standards.[27]

Below is a comparative table of representative suppliers for 1,5-naphthyridine and related impurity standards.

SupplierProduct ExampleGrade/TypePurityKey Features & Certification
Sigma-Aldrich (Merck) 1,5-NaphthyridineReagent Grade96%Basic characterization data provided (e.g., melting point).
Pharmaceutical Secondary StandardsSecondary Standard / CRMVaries (e.g., 99.5%)Traceable to USP and/or EP primary standards; often produced under ISO 17025/17034.[27]
LGC Standards Impurity Reference MaterialsReference MaterialHigh PurityProduced under ISO 17034, providing a certificate with characterization data.[26]
European Pharmacopoeia (EP) EP Reference StandardsPrimary StandardDefined in MonographOfficial standard for compliance with the European Pharmacopoeia.[28][29]
United States Pharmacopeia (USP) USP Reference StandardsPrimary StandardDefined in MonographOfficial standard for compliance with the USP.[7][16]
Chem-Impex 1,5-NaphthyridineResearch Grade≥ 98%Certificate of Analysis with purity determined by titration.[2]
Enamine Custom Impurity StandardsCustom SynthesisHigh Purity (as requested)Offers synthesis and identification of previously unknown impurities with COA.[30]

Note: Availability of specific 1,5-naphthyridine impurities as off-the-shelf standards can be limited. Custom synthesis is often required.

Experimental Workflow: A Validated Approach to Impurity Profiling

A robust impurity profiling workflow integrates highly sensitive separation techniques with powerful identification technologies. The entire process must be validated to prove its suitability for purpose, as mandated by ICH Q2(R1).[13][14]

Workflow Overview

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Quantification & Reporting MD HPLC/UPLC Method Development MV Method Validation (ICH Q2) MD->MV Optimized Method Quant Quantification vs. Standards MV->Quant LCMS LC-MS (Q-TOF) Analysis SE Structure Elucidation LCMS->SE Accurate Mass Data Report Reporting & Specification Setting SE->Report Quant->Report Impurity Levels API 1,5-Naphthyridine API Sample API->MD API->LCMS API->Quant RS Reference Standards (CRM/Secondary) RS->Quant G Validation Analytical Method Validation Specificity Specificity (Discrimination from impurities) Validation->Specificity Linearity Linearity (Proportional response) Validation->Linearity Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) Validation->LOQ LOD Detection Limit (LOD) (Lowest detectable amount) Validation->LOD Robustness Robustness (Resists small variations) Validation->Robustness Range Range (Concentration interval) Linearity->Range

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Protocol:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Spike the API with known impurities and analyze.

  • Linearity: Analyze a series of solutions with concentrations spanning the expected range (e.g., from LOQ to 120% of the specification limit for an impurity). Plot concentration versus response and determine the correlation coefficient (r² > 0.99 is typical). [31]3. Limit of Quantitation (LOQ): Determine the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of ~10:1. [31]4. Accuracy: Perform recovery studies by spiking a placebo or API matrix with known amounts of the impurity standard at different concentration levels (e.g., 50%, 100%, 150% of the specification). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze replicate samples (e.g., n=6) at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment to assess the effect of random events. [14]6. Robustness: Intentionally make small variations to method parameters (e.g., ±2°C column temperature, ±5% mobile phase composition, ±0.1 pH) and evaluate the impact on the results. [13]

Step 3: Impurity Identification and Quantification
  • Identification: For peaks exceeding the identification threshold, use a High-Resolution Mass Spectrometry (HRMS) system like a Q-TOF LC/MS. [32] * Obtain the accurate mass of the unknown impurity.

    • Use software to generate a molecular formula.

    • Perform MS/MS fragmentation to obtain structural information.

    • Compare the fragmentation pattern to the parent API and known synthetic pathways to propose a structure.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of the identified impurity.

    • Calculate the concentration of the impurity in the test sample based on its peak area relative to the calibration curve.

    • If a standard for a specific impurity is not available, its concentration can be estimated relative to the API peak using a relative response factor (RRF) of 1.0, unless a different RRF has been scientifically justified.

Conclusion: Ensuring Quality Through Rigorous Science

The effective control of impurities in 1,5-naphthyridine-based APIs is a non-negotiable aspect of pharmaceutical development. It requires a multi-faceted approach grounded in a deep understanding of regulatory guidelines, synthetic chemistry, and advanced analytical science. The selection of high-quality, traceable reference standards is the foundation upon which all subsequent analytical data rests. By pairing appropriate CRMs or secondary standards with a meticulously developed and validated stability-indicating HPLC method, drug developers can generate the reliable and accurate impurity profiles necessary to ensure product quality and patient safety. This commitment to analytical excellence is fundamental to navigating the complex path from laboratory synthesis to regulatory approval.

References

  • USP. <1086> IMPURITIES IN OFFICIAL ARTICLES. Google Search.
  • USP. (2025, February 17). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Google Search.
  • FDA. (2005, January 31). ANDAs: Impurities in Drug Substances. U.S.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Scribd. USP Chapter 1086: Impurities in Drugs. Scribd.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • EMA. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • RAPS. (2018, August 7). FDA Finalizes ICH Guidance on Elemental Impurities.
  • ECA Academy. (2018, August 28). FDA´s final Guidance on Elemental Impurities in Drug Products. ECA Academy.
  • Academia.edu. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Academia.edu.
  • Scribd. FDA Guidance on Drug Impurities in ANDAs. Scribd.
  • USP-NF. 〈1086〉 Impurities in Drug Substances and Drug Products. USP-NF.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • USP. (2012, December 15). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Google Search.
  • FDA. (2006, June). Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • IJCRT.org. REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Slideshare.
  • Sigma-Aldrich. 1,5-Naphthyridine 96 254-79-5. Sigma-Aldrich.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). The Crucial Role of 1,5-Naphthyridine in Modern Pharmaceutical Synthesis. Google Search.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C.
  • MDPI. (2020, July 31).
  • Lab Pro Inc. 1,5-Naphthyridine, 100MG - N0401-100MG. Lab Pro Inc.
  • Bentham Science. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
  • Chem-Impex. 1,5-Naphthyridine. Chem-Impex.
  • MilliporeSigma. Pharmaceutical Secondary Standards. MilliporeSigma.
  • NIST. 1,5-Naphthyridine. NIST WebBook.
  • ResearchGate. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Encyclopedia.pub. (2020, August 31). Fused 1,5-naphthyridines. Encyclopedia.pub.
  • Alfa Chemistry.
  • Enamine. Impurity Reference Standards. Enamine.
  • Technology Networks. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
  • Pure Synth.
  • LGC Standards. CERTIFIED REFERENCE MATERIAL Organic substance. LGC Standards.
  • ESRR. (2016, April 15). European Pharmacopoeia. ESRR.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Agilent.
  • LGC Standards.
  • SelectScience. (2020, July 8). New analytical methods for impurity detection. SelectScience.
  • NMIJ. Unavailable Certified Reference Materials (Samples of Certificate and SDS).
  • EDQM. (2014, September 18). List of European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare.
  • ResearchGate. (2025, November 22). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis.
  • Palacios, F., et al. (2018, May 25). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.
  • Agilent.
  • EMA. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. European Medicines Agency.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione

Executive Summary & Risk Context 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is a functionalized heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and antimicrobial agents. Because spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is a functionalized heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and antimicrobial agents. Because specific toxicological data (LD50, mutagenicity) is often incomplete for research-grade intermediates of this complexity, you must apply the Precautionary Principle.

Operational Classification: Treat as a Control Band 3 (Potent) compound until fully characterized.

  • Primary Hazards: Respiratory sensitization, severe eye irritation (halogenated heterocycle), and potential systemic toxicity via inhalation of fine dust.

  • Chemical Behavior: As a brominated dione, this compound is likely a fine, electrostatic powder. It presents a high risk of particle drift during weighing and transfer.

Hazard Identification & Defense Logic

We do not rely on "generic" safety. We rely on structure-activity relationship (SAR) deductions to build a defense system.

Structural FeatureInferred HazardDefense Mechanism
Bromine Substituent Lipophilicity enhancer; increases skin absorption potential.Double-gloving (Nitrile) to prevent permeation.
Naphthyridine Core Biologically active scaffold (DNA intercalation potential).HEPA Filtration (P100) to prevent inhalation.
Dione Moiety Polar surface area; potential for mucous membrane irritation.Goggles + Face Shield if outside hood.

Personal Protective Equipment (PPE) Matrix

This system uses a Redundant Barrier Protocol . If one layer fails, the next captures the hazard.

A. Respiratory Protection (The Critical Line)
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (PPE): If weighing outside a hood (not recommended) or during hood maintenance:

    • Minimum: N95 Particulate Respirator (Fit-tested).

    • Recommended: Half-face respirator with P100 cartridges (Magenta color code).

B. Dermal Protection (Hand Health)

Halogenated organics can permeate standard nitrile gloves over time.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

  • Outer Layer: 5-8 mil Nitrile (Long Cuff).

  • Protocol: "Change on Splash." If the outer glove is contaminated, strip and replace immediately. Do not wait for breakthrough.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Closed-toe shoes (impervious material).

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation scale.

PPE_Decision_Tree Start Start: Handling 7-Bromo-1,5-naphthyridine-2,4-dione State What is the physical state? Start->State Solid Dry Solid / Powder State->Solid Solution Dissolved in Organic Solvent State->Solution Quantity Quantity > 100 mg? Solid->Quantity SolventType Solvent Type? Solution->SolventType HighRisk High Dust Risk Quantity->HighRisk Yes LowRisk Low Dust Risk Quantity->LowRisk No PPE_High REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Goggles 4. Tyvek Sleeves HighRisk->PPE_High PPE_Low REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves 3. Safety Glasses LowRisk->PPE_Low HaloSolv Halogenated (DCM, Chloroform) SolventType->HaloSolv NonHalo Non-Halogenated (MeOH, DMSO) SolventType->NonHalo Glove_Lam REQUIRED: Laminate/Silver Shield Gloves (Nitrile permeates rapidly) HaloSolv->Glove_Lam Glove_Nit REQUIRED: Standard Nitrile Gloves NonHalo->Glove_Nit

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.[1][2] Note the specific requirement for Laminate gloves when dissolved in halogenated solvents.

Operational Protocol: The "Static-Free" Weighing Method

Dry heterocyclic powders are notorious for static charge, causing "particle jumping" which leads to inhalation exposure.

Step 1: Preparation

  • Place an Ionizing Bar or Anti-Static Gun inside the fume hood.

  • Line the work surface with a secondary containment tray (disposable).

  • Pre-weigh your receiving vessel (tare weight).

Step 2: The Transfer

  • Neutralize: Pass the anti-static gun over the chemical bottle before opening.

  • Open: Uncap the bottle only inside the hood.

  • Transfer: Use a disposable spatula. Do not pour.

  • Seal: Wipe the threads of the bottle with a Kimwipe dampened in methanol (to remove dust) before recapping. Treat this Kimwipe as hazardous solid waste.

Step 3: Decontamination

  • Wipe down the balance and surrounding area with a surfactant (soapy water) followed by ethanol.

  • Self-Check: Check your outer gloves. If any powder is visible, strip them immediately.

Waste Disposal & Emergency Response

Disposal Logic: This compound contains Bromine and Nitrogen . It must be segregated correctly to prevent cross-reactivity and ensure regulatory compliance.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: 7-Bromo-1,5-naphthyridine-2,4-dione. Toxic/Irritant."[3]
Liquid Waste Halogenated Organic"Halogenated Solvent Waste. Contains Brominated Heterocycles."
Sharps/Glass Chemically Contaminated"Broken Glass/Sharps - Chemically Contaminated."[4]

Emergency Spills (< 5g):

  • Alert: Notify nearby personnel.

  • PPE Up: Ensure goggles and double gloves are on.

  • Contain: Cover powder with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe area 3x with soap/water.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).

  • Ansell Chemical Resistance Guide. (Permeation data for halogenated organic compounds).

  • PubChem Compound Summary. (Structural analogs and general hazard inference for Naphthyridine derivatives).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.